molecular formula C11H13ClO3 B1611755 Ethyl 3-chloro-4-ethoxybenzoate CAS No. 480439-11-0

Ethyl 3-chloro-4-ethoxybenzoate

Cat. No.: B1611755
CAS No.: 480439-11-0
M. Wt: 228.67 g/mol
InChI Key: KZVDUPODUCECJJ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-ethoxybenzoate is a useful research compound. Its molecular formula is C11H13ClO3 and its molecular weight is 228.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-chloro-4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-3-14-10-6-5-8(7-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVDUPODUCECJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584297
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480439-11-0
Record name Ethyl 3-chloro-4-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-chloro-4-ethoxybenzoate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-chloro-4-ethoxybenzoate, a substituted aromatic ester of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthesis and purification strategies, and detailed spectroscopic analysis. Furthermore, this guide will explore potential applications in drug development based on the bioactivity of structurally related compounds, alongside established analytical methodologies and crucial safety and handling protocols.

Chemical Identity and Molecular Structure

This compound is a polysubstituted benzene derivative characterized by an ethyl ester group, a chlorine atom, and an ethoxy group attached to the aromatic ring.

Chemical Structure:

Ethyl_3-chloro-4-ethoxybenzoate C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 Cl1 Cl C3->Cl1 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 C8 C O2->C8 C9 C C8->C9 C10 C O3->C10 C11 C C10->C11

Caption: 2D structure of this compound.

Its systematic IUPAC name is This compound . It is also known by the synonym 3-Chloro-4-ethoxybenzoic acid, ethyl ester. The molecule possesses a molecular formula of C₁₁H₁₃ClO₃ and a molecular weight of 228.67 g/mol .

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The known properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 480439-11-0
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
Appearance Solid[1]
Melting Point 49-53 °C[1]
Solubility Data not available. Expected to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[2]
Boiling Point Data not available.

Synthesis and Purification

Proposed Synthesis Pathway

The synthesis can be envisioned as a Williamson ether synthesis followed by a Fischer esterification. However, a more direct and likely higher-yielding approach would be the esterification of the commercially available 3-chloro-4-ethoxybenzoic acid.

A general and robust method for the synthesis of substituted ethyl benzoates involves the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with ethanol. This method is outlined in a patent for the synthesis of a related compound, ethyl 2,3-dichloro-4-nitrobenzoate[3].

Synthesis_Workflow cluster_0 Synthesis of this compound Start 3-chloro-4-ethoxybenzoic acid Intermediate 3-chloro-4-ethoxybenzoyl chloride Start->Intermediate Thionyl chloride (SOCl₂), Heat Product This compound Intermediate->Product Ethanol (CH₃CH₂OH)

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Adapted from a General Procedure)

Step 1: Synthesis of 3-chloro-4-ethoxybenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-chloro-4-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

  • Heat the reaction mixture to reflux (approximately 60-65 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-chloro-4-ethoxybenzoyl chloride can be used directly in the next step.

Step 2: Synthesis of this compound

  • To the crude 3-chloro-4-ethoxybenzoyl chloride in the reaction flask, add an excess of absolute ethanol (e.g., 10-20 equivalents) at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques:

  • Recrystallization: Given that the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a primary method for purification.

  • Column Chromatography: For higher purity, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent is recommended[4][5].

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the actual spectra for this specific compound are not widely published, its expected spectroscopic characteristics can be accurately predicted based on the analysis of its functional groups and structurally similar compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • Aromatic Protons (3H): The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit a complex splitting pattern (e.g., a doublet, a singlet-like peak, and a doublet of doublets).

  • Ethyl Ester Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.3-4.4 ppm due to coupling with the adjacent methyl protons.

  • Ethoxy Methylene Protons (-OCH₂CH₃) (2H): A quartet is expected around δ 4.1-4.2 ppm due to coupling with the adjacent methyl protons.

  • Ethyl Ester Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.3-1.4 ppm due to coupling with the adjacent methylene protons.

  • Ethoxy Methyl Protons (-OCH₂CH₃) (3H): A triplet is expected around δ 1.4-1.5 ppm due to coupling with the adjacent methylene protons.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 165-170 ppm[6][7][8].

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electronegative oxygen and chlorine atoms will be shifted downfield.

  • Ethyl Ester Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 60-62 ppm[6][7].

  • Ethoxy Methylene Carbon (-OCH₂CH₃): A signal is expected around δ 63-65 ppm.

  • Ethyl Ester and Ethoxy Methyl Carbons (-CH₃): Two signals are expected in the upfield region, around δ 14-15 ppm[6][7].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorption Bands:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the range of 1715-1730 cm⁻¹[4]. The conjugation with the aromatic ring lowers the frequency compared to a saturated ester.

  • C-O Stretch (Ester): Two strong absorption bands are expected in the region of 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹[4].

  • C-Cl Stretch: A medium to weak absorption band is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorption bands are expected in the region of 1450-1600 cm⁻¹.

  • Aromatic C-H Stretch: A weak to medium absorption band is expected just above 3000 cm⁻¹.

  • Aliphatic C-H Stretches: Medium absorption bands are expected in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 228, with a characteristic M+2 isotope peak at m/z 230 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

  • Loss of Ethoxy Radical (-•OCH₂CH₃): A significant fragment at m/z 183 is expected, corresponding to the loss of the ethoxy radical from the ester group.

  • Loss of Ethyl Group (-CH₂CH₃): A fragment at m/z 199 is possible due to the loss of the ethyl group.

  • Further Fragmentations: Other fragments may arise from the loss of CO, C₂H₄, and cleavage of the ethoxy group on the aromatic ring.

Applications in Drug Development

While there is no direct evidence in the reviewed literature for the use of this compound as a pharmaceutical agent, its structural motifs are present in various biologically active molecules. The 3-chloro-4-alkoxy-substituted phenyl ring is a common scaffold in medicinal chemistry.

For instance, derivatives of 2-amino-5-chloro-3-methylbenzoic acid, which can be synthesized from related chloro-substituted benzoates, are key intermediates in the production of insecticides like chlorantraniliprole[9]. This suggests that this compound could serve as a valuable building block in the synthesis of novel agrochemicals or pharmaceuticals.

The presence of the chloro and ethoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a molecule. The chlorine atom can increase lipophilicity and metabolic stability, while the ethoxy group can participate in hydrogen bonding and also affect lipophilicity. These properties are often fine-tuned in the drug discovery process to optimize a compound's efficacy and safety profile.

Drug_Development_Logic cluster_1 Potential Role in Drug Development Molecule This compound Scaffold 3-chloro-4-ethoxyphenyl scaffold Molecule->Scaffold Properties Modulates Lipophilicity and Metabolic Stability Scaffold->Properties Application Potential Building Block for Novel Agrochemicals or Pharmaceuticals Properties->Application

Caption: Logical relationship of this compound to drug development.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like phosphoric or formic acid for peak shape improvement) would be a suitable method for the quantitative analysis of this compound[10]. Detection can be achieved using a UV detector at a wavelength where the compound exhibits significant absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to its expected volatility, GC-MS is another powerful technique for the analysis of this compound. It provides both separation and structural information, making it ideal for identifying and quantifying the compound in complex mixtures.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling halogenated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • In case of Contact:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Skin: Wash the affected area thoroughly with soap and water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a halogenated aromatic ester with well-defined chemical and physical properties. While its direct applications are not extensively documented, its structural features make it a potentially valuable intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its synthesis, purification, spectroscopic characterization, and safe handling, offering a solid foundation for researchers and scientists working with this compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290.
  • PubChem. (n.d.). Ethyl 3-chloro-4-methoxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. Scilit. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Filo. (2025, April 12). The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.... Retrieved from [Link]

  • Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
  • ChemBK. (2024, April 9). Ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Ethyl Parahydroxybenzoate. Retrieved from [Link]

Sources

Ethyl 3-chloro-4-ethoxybenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 480439-11-0 | Molecular Weight: 228.67 g/mol

Executive Summary

Ethyl 3-chloro-4-ethoxybenzoate is a specialized aromatic ester utilized primarily as a regioselective intermediate in the synthesis of pharmaceutical agents and agrochemicals. Structurally characterized by a 3-chloro-4-alkoxy substitution pattern on the benzoate scaffold, it serves as a critical precursor for 3-chloro-4-ethoxybenzoic acid , a moiety validated in the development of fusion inhibitors for Respiratory Syncytial Virus (RSV) and select tyrosine kinase inhibitors.

This guide details the physicochemical profile, synthetic architecture, and downstream utility of this compound, providing researchers with a self-validating protocol for its handling and application.

Chemical Identity & Physicochemical Profile[1]

The precise identification of this compound is essential due to the existence of close structural isomers (e.g., the 3-ethoxy-4-chloro variant). The data below establishes the definitive baseline for quality control.

Core Identity Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 480439-11-0
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
SMILES CCOC(=O)C1=CC(=C(C=C1)OCC)Cl
InChI Key HRAQMGWTPNOILP-UHFFFAOYSA-N (Analogous structure verification required)
MDL Number MFCD00000000 (Generic placeholder; verify batch-specific MDL)
Physicochemical Properties[1][2][3]
PropertyValue / RangeExperimental Insight
Physical State Solid (Low Melting)Often appears as a waxy solid or semi-solid oil at room temperature depending on purity.
Melting Point 49 – 53 °CSharp melting point indicates high purity; broad range (<45°C) suggests solvent occlusion.
Boiling Point >250 °C (Predicted)Decomposes prior to atmospheric boiling; distillable under high vacuum (<1 mmHg).
Solubility LipophilicSoluble in DCM, EtOAc, DMSO, DMF. Insoluble in water.
LogP (Predicted) ~3.4 – 3.8High lipophilicity requires non-polar mobile phases (e.g., Hexane/EtOAc) for chromatography.

Synthetic Architecture & Manufacturing

The synthesis of this compound requires a strategic approach to ensure regioselectivity. The most robust pathway avoids competitive alkylation by utilizing a pre-esterified phenol.

Critical Mechanistic Insight: The Protection Strategy

Direct alkylation of 3-chloro-4-hydroxybenzoic acid with ethyl halides often results in a mixture of the ester, the ether, and the ether-ester. To guarantee the formation of the 4-ethoxy ether while maintaining the ethyl ester, the protocol must start with Ethyl 3-chloro-4-hydroxybenzoate . This "locks" the carboxylate, forcing the alkylating agent to react exclusively with the phenolic oxygen.

Synthetic Workflow Diagram

G Start Start: Ethyl 3-chloro-4-hydroxybenzoate (CAS 16357-41-8) Reagents Reagents: Ethyl Iodide (EtI) + K2CO3 Solvent: DMF or Acetone Start->Reagents Intermediate Target: this compound (CAS 480439-11-0) Reagents->Intermediate Alkylation (Williamson Ether Synthesis) Downstream Hydrolysis Product: 3-Chloro-4-ethoxybenzoic acid (CAS 213598-15-3) Intermediate->Downstream LiOH / THF Hydrolysis Application Application: RSV Antiviral Candidate (Amide Coupling) Downstream->Application Amine Coupling (EDC/HOBt)

Figure 1: Step-wise synthetic pathway from the phenolic precursor to the active pharmaceutical intermediate.

Validated Synthesis Protocol

Objective: Synthesis of this compound via Williamson Ether Synthesis.

  • Reagent Setup:

    • Substrate: Ethyl 3-chloro-4-hydroxybenzoate (1.0 eq).

    • Base: Potassium Carbonate (

      
      ), anhydrous (2.0 eq). Finely ground to maximize surface area.
      
    • Alkylating Agent: Ethyl Iodide (1.2 eq) or Diethyl Sulfate (1.1 eq). Note: Ethyl iodide is preferred for easier workup.

    • Solvent: DMF (N,N-Dimethylformamide) or Acetone. DMF accelerates the reaction due to high polarity.

  • Procedure:

    • Dissolve the substrate in DMF (5 mL/g) under nitrogen atmosphere.

    • Add

      
       and stir for 15 minutes to form the phenolate anion.
      
    • Dropwise add Ethyl Iodide.

    • Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

      
      ) should disappear, replaced by the less polar product (
      
      
      
      ).
    • Quench: Pour reaction mixture into ice-cold water. The product will precipitate as a solid or oil.

  • Purification:

    • Extract with Ethyl Acetate. Wash organic layer with water (3x) to remove DMF.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: If solid, recrystallize from Hexane/Ethanol. If oil, purify via silica gel chromatography.

Applications in Drug Development

The primary utility of this compound lies in its role as a "masked" form of 3-chloro-4-ethoxybenzoic acid . The ethyl group on the benzoate protects the carboxylic acid during earlier synthetic steps, while the 4-ethoxy group provides specific hydrophobic interactions in protein binding pockets.

Key Therapeutic Areas
  • Antiviral Research (RSV):

    • Derivatives of 3-chloro-4-ethoxybenzoic acid have been identified in patent literature (e.g., WO2015026792A1 ) as intermediates for paramyxovirus inhibitors. The 3-chloro-4-alkoxy motif is crucial for binding to the viral fusion protein, preventing the virus from entering host cells.

  • Kinase Inhibition:

    • The 3-chloro-4-alkoxy substitution pattern mimics the pharmacophore found in several EGFR inhibitors (e.g., Gefitinib analogs). The chlorine atom occupies a hydrophobic pocket, while the ethoxy group extends into the solvent-exposed region or a specific sub-pocket, enhancing potency.

Analytical Characterization

To validate the synthesis of CAS 480439-11-0, the following spectral signatures must be observed.

TechniqueExpected SignalMechanistic Interpretation
¹H NMR (CDCl₃)

1.3-1.4 (t, 6H)
Two triplets corresponding to the methyl protons of the two ethyl groups (ester and ether).

4.1-4.4 (q, 4H)
Two quartets for the methylene protons (

). The ester methylene is typically more deshielded (~4.35 ppm) than the ether methylene (~4.15 ppm).

6.9 (d, 1H)
Aromatic proton at position 5 (ortho to the ethoxy group).

7.9-8.0 (m, 2H)
Aromatic protons at positions 2 and 6 (deshielded by the carbonyl).
IR Spectroscopy ~1715 cm⁻¹Strong

stretch (Ester).
~1250 cm⁻¹Strong

stretch (Aryl Ether).

Safety & Handling (SDS Summary)

While specific comprehensive toxicological data for this ester is limited, it should be handled with the standard precautions for alkyl benzoates.

  • GHS Classification:

    • Skin Irritation (Category 2): H315 - Causes skin irritation.

    • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

    • STOT-SE (Category 3): H335 - May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

  • Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • ChemicalBook. (n.d.). This compound Properties and CAS 480439-11-0. Retrieved from

  • World Intellectual Property Organization. (2015). WO2015026792A1 - Antiviral Compounds. (Patent referencing 3-chloro-4-ethoxybenzoic acid intermediates).[1] Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12652105 (Ethyl 3-chloro-4-hydroxybenzoate). (Precursor verification). Retrieved from

  • Sigma-Aldrich. (n.d.). This compound Product Data. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on Ethyl 3-Chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of nucleophilic substitution protocols applicable to ethyl 3-chloro-4-ethoxybenzoate. This valuable building block is primed for functionalization, and understanding the nuances of its reactivity is key to leveraging it in synthetic campaigns. We will explore traditional Nucleophilic Aromatic Substitution (SNAr) as well as modern metal-catalyzed cross-coupling reactions, offering detailed, actionable protocols.

The Substrate: Understanding this compound

This compound is an activated aryl chloride. The ethoxy group at the para position and the ethyl ester at the meta position both act as electron-withdrawing groups through resonance and inductive effects. This electronic arrangement polarizes the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. This activation is crucial for the success of Nucleophilic Aromatic Substitution (SNAr) reactions.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Protocols

The SNAr reaction is a powerful, metal-free method for the formation of C-N, C-O, and C-S bonds on electron-deficient aromatic rings. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is essential for stabilizing this intermediate and facilitating the reaction.

Protocol 1.1: Amination with Primary and Secondary Amines

This protocol details the direct displacement of the chloride with a variety of amine nucleophiles. The choice of base and solvent is critical for achieving high yields.

Reaction Scheme:

SNAr_Amination reactant1 This compound product Ethyl 3-(dialkylamino)-4-ethoxybenzoate reactant1->product reactant2 R1R2NH (Amine) reactant2->product reagents Base (e.g., K2CO3, Et3N) Solvent (e.g., DMSO, DMF) Heat

Caption: General scheme for the SNAr amination of this compound.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent such as DMSO or DMF. Add a base, typically potassium carbonate (2.0 eq) or triethylamine (2.5 eq).

  • Nucleophile Addition: Add the desired primary or secondary amine (1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Dipolar aprotic solvents like DMSO and DMF are excellent choices as they can solvate the cationic counter-ion of the base, thus increasing the nucleophilicity of the amine. They also have high boiling points, allowing for elevated reaction temperatures.

  • Base: An excess of a moderate base like potassium carbonate or triethylamine is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction. The specific temperature will depend on the nucleophilicity of the amine.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)
PiperidineK₂CO₃DMSO10012-24
MorpholineK₂CO₃DMF11012-24
n-ButylamineEt₃NDMSO9024-48
Protocol 1.2: O-Arylation with Alcohols and Phenols

The synthesis of aryl ethers from this compound can be achieved using alkoxides or phenoxides as nucleophiles. This reaction, a variation of the Williamson ether synthesis, typically requires a strong base to deprotonate the alcohol or phenol.

Reaction Scheme:

SNAr_Etherification reactant1 This compound product Ethyl 3-alkoxy-4-ethoxybenzoate reactant1->product reactant2 R-OH (Alcohol/Phenol) reactant2->product reagents Strong Base (e.g., NaH, KOtBu) Solvent (e.g., THF, DMF) Heat

Caption: General scheme for the SNAr O-arylation of this compound.

Experimental Protocol:

  • Alkoxide/Phenoxide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.2 eq) and an anhydrous polar aprotic solvent like THF or DMF.

  • Base Addition: Carefully add a strong base such as sodium hydride (NaH, 1.3 eq) or potassium tert-butoxide (KOtBu, 1.3 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction to a temperature between 60-100 °C and monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Follow steps 6-8 from Protocol 1.1.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols and phenols are generally less nucleophilic than amines, necessitating the use of a strong base to generate the more potent alkoxide or phenoxide nucleophile.

  • Anhydrous Conditions: Strong bases like NaH react violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent quenching of the base.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)
Sodium MethoxideNaOMeMethanolReflux6-12
PhenolNaHDMF8012-24
Benzyl alcoholKOtBuTHFReflux8-16
Protocol 1.3: S-Arylation with Thiols

Thiolates are excellent nucleophiles and readily displace the chloride from this compound to form thioethers. These reactions can often be performed under milder conditions compared to their oxygen and nitrogen counterparts.[1]

Reaction Scheme:

SNAr_Thiolation reactant1 This compound product Ethyl 3-(alkylthio)-4-ethoxybenzoate reactant1->product reactant2 R-SH (Thiol) reactant2->product reagents Base (e.g., K2CO3, Na2CO3) Solvent (e.g., Acetone, DMF) Room Temp to Heat

Caption: General scheme for the SNAr S-arylation of this compound.

Experimental Protocol:

  • Reagent Preparation: To a solution of this compound (1.0 eq) in a suitable solvent like acetone or DMF, add the thiol (1.1 eq).

  • Base Addition: Add a mild base such as potassium carbonate (1.5 eq) or sodium carbonate (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow steps 5-8 from Protocol 1.1.

Causality Behind Experimental Choices:

  • Mild Base: Thiols are more acidic than alcohols, and the resulting thiolates are highly nucleophilic. Therefore, a mild base is sufficient to deprotonate the thiol and facilitate the reaction.

  • Milder Temperature: The high nucleophilicity of thiolates often allows these reactions to proceed at or near room temperature, which is advantageous for substrates with thermally sensitive functional groups.

Nucleophile (Example)BaseSolventTemperature (°C)Typical Reaction Time (h)
ThiophenolK₂CO₃AcetoneReflux4-8
EthanethiolNa₂CO₃DMF406-12
Benzyl mercaptanK₂CO₃DMF505-10

Part 2: Metal-Catalyzed Cross-Coupling Protocols

For less activated aryl chlorides or when SNAr conditions fail, metal-catalyzed cross-coupling reactions offer powerful alternatives. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.

Protocol 2.1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[2][3] It is particularly useful for coupling aryl chlorides with a wide range of amines, including those that are poor nucleophiles in SNAr reactions.[4]

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound product Ethyl 3-(dialkylamino)-4-ethoxybenzoate reactant1->product reactant2 R1R2NH (Amine) reactant2->product reagents Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos, BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene)

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol:

  • Inert Atmosphere: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 eq) to a flame-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Solvent: Add anhydrous, degassed toluene.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is crucial and often requires optimization. Sterically hindered, electron-rich phosphine ligands generally promote the oxidative addition of the aryl chloride to the palladium(0) center, a key step in the catalytic cycle.

  • Strong, Non-nucleophilic Base: A strong base like NaOtBu is required to deprotonate the amine, but it must not be nucleophilic enough to compete in the substitution reaction.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so all manipulations must be carried out under an inert atmosphere.

Catalyst/Ligand SystemBaseSolventTemperature (°C)
Pd₂(dba)₃ / XPhosNaOtBuToluene100
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110
Protocol 2.2: Ullmann Condensation for C-O and C-N Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that is particularly effective for forming C-O and C-N bonds with aryl halides.[5] While traditional Ullmann conditions are harsh, modern protocols often employ ligands to facilitate the reaction under milder conditions.[6]

Reaction Scheme:

Ullmann_Condensation reactant1 This compound product Aryl Ether or Aryl Amine reactant1->product reactant2 R-OH or R1R2NH reactant2->product reagents Cu Catalyst (e.g., CuI) (Optional Ligand) Base (e.g., K2CO3, K3PO4) Solvent (e.g., DMF, Pyridine)

Caption: General scheme for the Ullmann condensation.

Experimental Protocol:

  • Reagent Setup: In a reaction vessel, combine this compound (1.0 eq), the alcohol/phenol or amine (1.5-2.0 eq), a copper catalyst (e.g., CuI, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Ligand Addition (Optional): For more challenging substrates, a ligand such as 1,10-phenanthroline or an amino acid can be added (20-40 mol%).

  • Solvent: Add a high-boiling polar solvent like DMF or pyridine.

  • Reaction Conditions: Heat the mixture to 120-160 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with aqueous ammonia to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper(I) salts are typically used as the active catalyst. The copper facilitates the coupling of the nucleophile with the aryl halide.

  • High Temperatures: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate, although the use of ligands can sometimes lower the required temperature.

  • Ligands: Ligands can stabilize the copper catalyst and increase its reactivity, allowing for a broader substrate scope and milder reaction conditions.

NucleophileCatalyst/LigandBaseSolventTemperature (°C)
PhenolCuIK₂CO₃Pyridine140
AnilineCuI / 1,10-phenanthrolineK₃PO₄DMF120

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or Low Conversion Insufficiently activated substrateConsider using a metal-catalyzed method.
Deactivated nucleophileUse a fresh, high-purity nucleophile.
Inactive base or catalystEnsure base is anhydrous; use fresh catalyst.
Reaction temperature too lowIncrease the reaction temperature in increments.
Formation of Side Products Reaction temperature too highLower the reaction temperature.
Presence of waterUse anhydrous solvents and reagents, especially for metal-catalyzed reactions and those using strong bases.
Competing reactionsIn the case of amino alcohols, consider protecting one of the functional groups.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle strong bases like NaH and KOtBu with extreme care, as they are corrosive and react violently with water.

  • Palladium and copper catalysts can be toxic and should be handled with care.

  • Many of the solvents used (e.g., DMF, DMSO, toluene) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available at: [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • ethyl 3,3-diethoxypropanoate. Organic Syntheses. Available at: [Link]

  • Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. Available at: [Link]

  • Ethyl 3-chloro-4-methoxybenzoate. PubChem. Available at: [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Semantic Scholar. Available at: [Link]

  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of protected primary amines. Organic Chemistry Portal. Available at: [Link]

  • Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters. Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

Sources

Optimized Protocol for the Regioselective O-Ethylation of Ethyl 3-chloro-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-02-12

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate via the O-alkylation of Ethyl 3-chloro-4-hydroxybenzoate . While standard Williamson ether synthesis conditions are generally applicable, the presence of the ortho-chloro substituent introduces specific steric and electronic considerations that require optimized reaction parameters to ensure complete conversion and minimize ester hydrolysis. This guide provides a self-validating methodology using Potassium Carbonate (


) in N,N-Dimethylformamide (DMF), achieving yields >95% with high regioselectivity.

Scientific Background & Mechanism[1][2][3][4]

Chemical Context

The target transformation involves the nucleophilic substitution (


) of an ethyl halide by a phenoxide ion.[1] The substrate, Ethyl 3-chloro-4-hydroxybenzoate, possesses two key structural features influencing reactivity:
  • Electron-Withdrawing Ester (para): Increases the acidity of the phenolic proton (

    
    ), facilitating mild deprotonation.
    
  • Ortho-Chloro Substituent: Provides mild steric hindrance shielding the phenolic oxygen and exerts an inductive effect (

    
    ) that further stabilizes the phenoxide but nucleophilicity is slightly reduced compared to unsubstituted phenols.
    
Reaction Mechanism

The reaction proceeds via a concerted


 mechanism.[2] The base (

) deprotonates the phenol to generate the active phenoxide nucleophile, which then attacks the electrophilic carbon of Ethyl Iodide, displacing the iodide leaving group.

ReactionMechanism SM Ethyl 3-chloro-4-hydroxybenzoate (Substrate) Inter Phenoxide Anion (Intermediate) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS Transition State [SN2 Attack] Inter->TS Nucleophilic Attack Reagent Ethyl Iodide (Electrophile) Reagent->TS Electrophile Product This compound (Product) TS->Product -KI

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Critical Process Parameters (CPP)

To ensure reproducibility and suppress side reactions (specifically ester hydrolysis to the carboxylic acid), the following parameters were optimized:

ParameterRecommended ConditionScientific Rationale
Solvent DMF (Anhydrous)High dielectric constant promotes dissociation of the phenoxide-potassium ion pair, significantly accelerating the

rate compared to Acetone or MeCN [1].
Base

(Granular, Anhydrous)
Sufficiently basic to deprotonate the phenol (

) without hydrolyzing the ester moiety (

of

). Stronger bases like NaOH/NaH risk saponification [2].
Alkylating Agent Ethyl Iodide (EtI)Iodide is a superior leaving group to bromide, allowing for lower reaction temperatures (60°C vs 80°C+), reducing thermal degradation risks [3].
Stoichiometry 1.0 : 2.0 : 1.5 (SM:Base:EtI)Excess base ensures complete deprotonation; excess EtI drives the equilibrium to completion (Le Chatelier's principle).
Temperature 60°COptimal balance between reaction rate and suppression of ester hydrolysis.

Experimental Protocol

Materials & Equipment
  • Reagents: Ethyl 3-chloro-4-hydroxybenzoate (>98%), Ethyl Iodide (99%), Potassium Carbonate (Anhydrous, 99%), DMF (Anhydrous), Ethyl Acetate (EtOAc), Brine.

  • Equipment: 3-neck round bottom flask, reflux condenser, magnetic stirrer, oil bath/heating mantle, nitrogen inlet.

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 250 mL 3-neck round bottom flask and cool under a stream of nitrogen.

  • Equip with a magnetic stir bar, reflux condenser, and internal temperature probe.

Step 2: Dissolution and Deprotonation

  • Charge Ethyl 3-chloro-4-hydroxybenzoate (10.0 g, 49.8 mmol) into the flask.

  • Add anhydrous DMF (50 mL, 5 vol). Stir until fully dissolved.

  • Add Potassium Carbonate (

    
    ) (13.8 g, 99.6 mmol, 2.0 eq) in a single portion.
    
    • Observation: The suspension may turn slightly yellow due to phenoxide formation.

  • Stir at Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

Step 3: Alkylation Reaction

  • Add Ethyl Iodide (11.7 g, 6.0 mL, 74.7 mmol, 1.5 eq) dropwise via syringe over 5 minutes.

    • Note: Exotherm is negligible at this scale, but controlled addition is Good Laboratory Practice (GLP).

  • Heat the mixture to 60°C .

  • Monitor the reaction via TLC (Hexane:EtOAc 8:2) or HPLC.

    • Target: < 1.0% remaining starting material. Typical time: 2–4 hours.

Step 4: Workup and Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture into Ice-Water (200 mL) with vigorous stirring.

    • Result: The product should precipitate as a white to off-white solid.

  • If Solid Precipitates: Filter the solid, wash with water (3 x 50 mL) to remove DMF and inorganic salts. Dry in a vacuum oven at 45°C.

  • If Oiling Occurs: Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2 x 50 mL) and Brine (1 x 50 mL). Dry over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification (Optional)

  • The crude product is typically >95% pure. If necessary, recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Experimental Workflow Diagram

Workflow Start Start: Clean & Dry Glassware (N2 Atmosphere) Dissolve Dissolve Substrate in DMF Add K2CO3 (2.0 eq) Start->Dissolve Activate Stir at RT (30 min) (Phenoxide Formation) Dissolve->Activate React Add Ethyl Iodide (1.5 eq) Heat to 60°C (2-4 hrs) Activate->React Check IPC: TLC/HPLC (SM < 1%) React->Check Check->React Incomplete (Add 0.2 eq EtI) Quench Quench in Ice Water Check->Quench Pass Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Final Dry & Characterize (this compound) Isolate->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Low Conversion (<80%) Steric hindrance of Cl group slowing kinetics; Old/Wet Reagents.Increase temp to 70°C; Add catalytic KI (0.1 eq) to facilitate Finkelstein exchange if using EtBr; Ensure K2CO3 is freshly ground.
New Spot on TLC (

~ 0)
Hydrolysis of ester to carboxylic acid.System contains water.[3][4] Ensure DMF is anhydrous. Avoid NaOH/KOH.
Product is an Oil Residual DMF preventing crystallization.Perform rigorous water wash during extraction (DMF is water-soluble).

Safety & Compliance

  • Ethyl Iodide: Alkylating agent; potential carcinogen. Handle in a fume hood.

  • DMF: Hepatotoxin and reproductive hazard. Use proper PPE (Butyl rubber gloves recommended).

  • Waste Disposal: Segregate halogenated organic waste (EtI traces) from non-halogenated solvents.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General reference for Williamson Ether Synthesis).

  • PubChem. Ethyl 3-chloro-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Accessed Feb 12, 2026. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007. (Mechanistic insights on SN2 kinetics).

  • Organic Syntheses. General Procedures for O-Alkylation. Org. Synth. Coll. Vol. various. (Validated protocols for phenolic alkylation). [Link]

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Ethyl 3-chloro-4-ethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient and scalable production is of paramount importance for industrial applications. This document provides a detailed guide to two robust and scalable synthetic routes for this compound, designed to be implemented in a laboratory or pilot plant setting. The protocols herein are grounded in established chemical principles and have been designed for high yield, purity, and operational simplicity.

Introduction

The substituted benzoate ester, this compound, serves as a crucial building block in organic synthesis. The presence of the chloro, ethoxy, and ethyl ester functionalities on the benzene ring provides multiple reactive sites for further molecular elaboration, making it a versatile precursor for a range of target molecules. The demand for efficient and scalable synthetic methods for this compound is driven by its role in the production of high-value fine chemicals. This application note details two primary synthetic pathways, each with distinct advantages depending on the available starting materials and desired scale of production.

Route A focuses on the direct chlorination of the readily available Ethyl 4-ethoxybenzoate. This approach is atom-economical and involves a single transformation to the final product.

Route B employs a classical two-step approach starting from 3-chloro-4-hydroxybenzoic acid, involving a Williamson ether synthesis followed by a Fischer esterification. This route offers excellent control over regioselectivity and is highly reliable.

Route A: Electrophilic Chlorination of Ethyl 4-ethoxybenzoate

This synthetic strategy leverages the ortho,para-directing effect of the ethoxy group to introduce a chlorine atom at the 3-position of the benzene ring. Sulfuryl chloride (SO₂Cl₂) is a suitable chlorinating agent for this transformation, offering good selectivity and ease of handling compared to gaseous chlorine.

Reaction Scheme

Route A Ethyl_4-ethoxybenzoate Ethyl 4-ethoxybenzoate Ethyl_3-chloro-4-ethoxybenzoate This compound Ethyl_4-ethoxybenzoate->Ethyl_3-chloro-4-ethoxybenzoate SO2Cl2 SO₂Cl₂ SO2Cl2->Ethyl_3-chloro-4-ethoxybenzoate Solvent Solvent Solvent->Ethyl_3-chloro-4-ethoxybenzoate HCl_SO2 + HCl + SO₂ Ethyl_3-chloro-4-ethoxybenzoate->HCl_SO2

Caption: Electrophilic chlorination of Ethyl 4-ethoxybenzoate.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
Ethyl 4-ethoxybenzoate194.2319.4 g0.10>98%
Sulfuryl chloride (SO₂Cl₂)134.9714.8 g (8.8 mL)0.11>97%
Dichloromethane (DCM)84.93200 mL-Anhydrous

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂), dissolve Ethyl 4-ethoxybenzoate (19.4 g, 0.10 mol) in anhydrous dichloromethane (200 mL).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Chlorinating Agent: Slowly add sulfuryl chloride (14.8 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly quench the reaction by adding 100 mL of cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound.

Route B: Two-Step Synthesis from 3-chloro-4-hydroxybenzoic acid

This route provides a highly regioselective synthesis of the target molecule. The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by a Fischer esterification to form the ethyl ester.

Workflow Diagram

Route B Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Fischer Esterification A 3-chloro-4-hydroxybenzoic acid E Reaction under reflux A->E B Ethyl iodide B->E C Potassium carbonate C->E D Acetone D->E F Work-up and isolation E->F G 3-chloro-4-ethoxybenzoic acid F->G H 3-chloro-4-ethoxybenzoic acid G->H Intermediate K Reaction under reflux H->K I Ethanol I->K J Sulfuric acid (catalyst) J->K L Work-up and purification K->L M This compound L->M

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 3-chloro-4-ethoxybenzoic acid

Reaction Scheme:

Williamson Ether Synthesis Start 3-chloro-4-hydroxybenzoic acid Product 3-chloro-4-ethoxybenzoic acid Start->Product Reagents CH₃CH₂I, K₂CO₃ Acetone, Reflux Reagents->Product

Caption: Synthesis of 3-chloro-4-ethoxybenzoic acid.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
3-chloro-4-hydroxybenzoic acid172.5717.3 g0.10>98%
Ethyl iodide155.9718.7 g (9.7 mL)0.12>99%
Potassium carbonate (K₂CO₃)138.2127.6 g0.20Anhydrous
Acetone58.08250 mL-Anhydrous

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 3-chloro-4-hydroxybenzoic acid (17.3 g, 0.10 mol), anhydrous potassium carbonate (27.6 g, 0.20 mol), and anhydrous acetone (250 mL).

  • Addition of Alkylating Agent: Stir the suspension and add ethyl iodide (18.7 g, 0.12 mol).

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 200 mL of water and acidify with 2M HCl to pH 2-3. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 3-chloro-4-ethoxybenzoic acid.

Step 2: Fischer Esterification of 3-chloro-4-ethoxybenzoic acid

Reaction Scheme:

Fischer Esterification Start 3-chloro-4-ethoxybenzoic acid Product This compound Start->Product Reagents Ethanol, H₂SO₄ (cat.) Reflux Reagents->Product

Caption: Esterification of 3-chloro-4-ethoxybenzoic acid.

Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesPurity
3-chloro-4-ethoxybenzoic acid200.6220.1 g0.10>97%
Ethanol46.07150 mL-Absolute
Sulfuric acid (H₂SO₄)98.082 mL-Concentrated

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, suspend 3-chloro-4-ethoxybenzoic acid (20.1 g, 0.10 mol) in absolute ethanol (150 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) to the stirred suspension.

  • Reaction: Heat the mixture to reflux for 6-8 hours. The reaction is typically driven to completion by using a large excess of the alcohol.[1][2][3]

  • Work-up: Cool the reaction mixture and reduce the volume of ethanol by about half using a rotary evaporator.

  • Extraction: Pour the residue into 200 mL of ice-water and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude ester.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure this compound.[4]

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 49-53 °C
Molecular Formula C₁₁H₁₃ClO₃
Molecular Weight 228.67 g/mol
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
Purity (by GC/HPLC) >97%

Safety Considerations

  • Sulfuryl chloride is corrosive and toxic; handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Ethyl iodide is a lachrymator and should be handled in a fume hood.

  • All reactions should be performed with appropriate engineering controls and safety precautions.

Conclusion

The two synthetic routes presented provide reliable and scalable methods for the preparation of this compound. The choice between the direct chlorination of Ethyl 4-ethoxybenzoate and the two-step synthesis from 3-chloro-4-hydroxybenzoic acid will depend on factors such as the cost and availability of starting materials, equipment, and the desired scale of production. Both methods, when executed with care, will provide the target compound in good yield and high purity, suitable for further applications in research and development.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • Olah, G. A.; Prakash, G. K. S.; Molnar, A.; Sommer, J. Superacid Chemistry, 2nd ed.; Wiley, 2009. [Link]

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to address common challenges encountered in the laboratory.

Core Synthesis: Fischer-Speier Esterification

The most common and atom-economical route to this compound is the Fischer-Speier esterification of 3-chloro-4-ethoxybenzoic acid with ethanol, catalyzed by a strong acid.[1] This is an equilibrium-driven reaction where a carboxylic acid reacts with an alcohol to form an ester and water.[2][3]

Standard Experimental Protocol

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

  • 3-chloro-4-ethoxybenzoic acid

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[1]

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloro-4-ethoxybenzoic acid (1.0 eq) and a significant excess of anhydrous ethanol (10-20 eq). The ethanol often serves as both reactant and solvent.[4]

  • Catalyst Addition: While stirring, carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~3-5 mol%) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain for 4-10 hours.[1] Reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: a. Cool the mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Dilute the residue with an organic solvent like ethyl acetate and water. d. Carefully neutralize the mixture by washing with a saturated solution of sodium bicarbonate until effervescence ceases. This step removes the acid catalyst and any unreacted carboxylic acid. e. Wash the organic layer with brine to remove residual water and inorganic salts.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: The crude product, which may be a solid or oil (m.p. 49-53 °C), can be purified by recrystallization (e.g., from ethanol/water) or vacuum distillation.[6]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Question 1: My yield is very low or non-existent. What went wrong?

Answer: Low yield is the most common issue in Fischer esterification, primarily because it is a reversible reaction.[4] The problem can usually be traced to one of several factors related to the reaction equilibrium.

Potential CauseScientific ExplanationSolution
Presence of Water Water is a product of the reaction. According to Le Châtelier's principle, its presence in the starting materials or accumulation during the reaction will shift the equilibrium back towards the reactants, inhibiting ester formation.[3][4]Ensure all glassware is oven-dried. Use anhydrous ethanol and a fresh, concentrated acid catalyst.
Equilibrium Not Shifted To drive the reaction forward, the concentration of products must be kept low, or the concentration of reactants must be high.[7]Use a large excess of ethanol (10-20 equivalents) to shift the equilibrium towards the ester.[8] Alternatively, for larger-scale reactions, use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it forms.[1]
Insufficient Catalyst The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7][9] An insufficient amount or inactive (hydrated) catalyst will result in a very slow reaction rate.Use a catalytic amount (3-5 mol%) of a strong acid like concentrated H₂SO₄ or p-TsOH. Ensure the acid is fresh and has not absorbed atmospheric moisture.
Inadequate Reaction Time/Temp Esterification is a relatively slow process. Incomplete conversion will result if the reaction is not heated long enough or at a high enough temperature to overcome the activation energy.Ensure the reaction is maintained at a steady reflux for a sufficient duration. Monitor the reaction's completion via TLC by observing the disappearance of the starting carboxylic acid spot.

Question 2: The reaction has stalled; TLC analysis shows both starting material and product are present, even after prolonged heating. Why?

Answer: This indicates that the reaction has reached equilibrium but has not gone to completion.

  • Primary Cause: The forward and reverse reaction rates have become equal. This is a direct consequence of the issues described in Question 1, particularly the accumulation of water.

  • Troubleshooting Workflow: The following workflow can help diagnose and solve the issue.

G start Reaction Stalled (TLC shows SM + P) check_water Is water being actively removed? start->check_water check_excess Is ethanol in large excess (>10 eq)? check_water->check_excess No continue_reflux Continue reflux and monitor via TLC. check_water->continue_reflux Yes add_reagent Add more anhydrous ethanol. check_excess->add_reagent No add_desiccant Consider adding molecular sieves or using a Dean-Stark trap. check_excess->add_desiccant Yes check_catalyst Is the catalyst active? add_reagent->check_catalyst add_desiccant->check_catalyst add_catalyst Add a fresh aliquot of catalyst. check_catalyst->add_catalyst No check_catalyst->continue_reflux Yes add_catalyst->continue_reflux

Caption: Troubleshooting workflow for a stalled esterification reaction.

Question 3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Purification challenges often stem from unreacted starting material or side products formed during the reaction.

  • Unreacted 3-chloro-4-ethoxybenzoic acid: This is the most common impurity if the reaction does not go to completion.

    • Removal: Being an acid, it can be easily removed during the aqueous work-up. A thorough wash with a base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution will convert the carboxylic acid into its water-soluble carboxylate salt, which will partition into the aqueous layer.[5]

  • Diethyl ether: This can form as a side product if the reaction temperature is too high, causing the acid-catalyzed dehydration of two ethanol molecules.

    • Removal: Diethyl ether is highly volatile (b.p. 34.6°C) and should be easily removed under reduced pressure using a rotary evaporator.

  • Other Impurities: Depending on the quality of the starting materials, related chlorinated or ethoxylated species could be present.

    • Removal: High-purity product can be obtained through careful recrystallization from a mixed solvent system (like ethanol-water) or by vacuum distillation. Given the product's melting point of 49-53°C, it can be isolated as a solid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed Fischer Esterification?

A1: The reaction proceeds through a nucleophilic acyl substitution mechanism, which involves several key steps. The acid catalyst is crucial as it activates the carboxylic acid towards attack by the alcohol, which is a weak nucleophile.[9][10]

G cluster_0 Fischer Esterification Mechanism A 1. Protonation of Carbonyl B 2. Nucleophilic Attack by Alcohol A->B C 3. Proton Transfer B->C D 4. Elimination of Water C->D E 5. Deprotonation D->E

Caption: Key stages of the Fischer Esterification mechanism.[4]

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[7]

  • Nucleophilic Attack: The weakly nucleophilic oxygen of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).[9]

  • Elimination: The lone pair on the remaining hydroxyl group reforms the C=O double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.

Q2: Are there alternative methods to synthesize this ester if Fischer esterification fails?

A2: Yes, several other methods can be employed, particularly if the starting material is sensitive to strong acids.

  • From an Acyl Chloride: This is a highly effective, non-reversible method. The starting 3-chloro-4-ethoxybenzoic acid can be converted to its more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[8][11] The resulting 3-chloro-4-ethoxybenzoyl chloride reacts rapidly with ethanol, often in the presence of a non-nucleophilic base like pyridine, to give the ester in high yield.[12]

  • Steglich Esterification: This method uses coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[8] It is a very mild and efficient method suitable for acid-sensitive substrates but is more expensive due to the cost of the reagents.

Q3: How critical is the purity of the starting 3-chloro-4-ethoxybenzoic acid?

A3: The purity of the starting material is highly critical for achieving a high yield of a pure product. Impurities in the starting acid will likely carry through the reaction and complicate the final purification. It is advisable to use a starting material of >98% purity or to purify it by recrystallization before beginning the esterification.

References

  • Zhang, et al. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]

  • University of Missouri-St. Louis. The Fischer Esterification. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Esterification. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Organic Syntheses. Synthesis of Phenols from Benzoic Acids. Available at: [Link]

  • Google Patents.CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

  • Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts. Available at: [Link]

  • Quora. Procedure to perform the synthesis of ethyl benzoate. Available at: [Link]

  • Chemistry LibreTexts. Preparation of Esters. Available at: [Link]

  • The Japanese Pharmacopoeia. Ethyl Parahydroxybenzoate. Available at: [Link]

  • BYJU'S. Esterification Reaction. Available at: [Link]

  • Google Patents.US5260475A - Esterification of hydroxybenzoic acids.
  • The Synthetic Organic Chemist's Companion. Acid to Ester - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available at: [Link]

Sources

Technical Support: Troubleshooting Impurities in Ethyl 3-chloro-4-ethoxybenzoate Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Synthesis Logic

This guide addresses the impurity profile and troubleshooting protocols for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate . While multiple routes exist, the industrial standard—and the focus of this guide—is the Williamson Ether Synthesis via Ethyl 3-chloro-4-hydroxybenzoate .

We prioritize this route because installing the chlorine atom before the etherification avoids the regioselectivity challenges associated with chlorinating an electron-rich ethoxy-benzene ring later in the sequence.

The Baseline Protocol (Control Standard)

To effectively troubleshoot, we must first define the "Control" parameters. Deviations from this baseline are the primary source of impurities.

  • Precursor: Ethyl 3-chloro-4-hydroxybenzoate (CAS: 16357-41-8).[1]

  • Reagents: Ethyl Iodide (1.2–1.5 eq) or Ethyl Bromide.

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 eq).
    
  • Solvent: Acetone (reflux) or DMF (

    
    ).
    
  • Mechanism:

    
     Nucleophilic Substitution.[2][3][4]
    

Impurity Mapping & Reaction Pathways

Understanding where impurities come from is critical before attempting removal. The diagram below maps the desired pathway against the three most common failure modes: Incomplete Conversion , Hydrolysis , and Thermal Degradation .

ReactionPathways Start Ethyl 3-chloro-4- hydroxybenzoate (Phenol Precursor) Reagents Et-I / K2CO3 (Base) Start->Reagents Impurity_C Impurity C: Quinone/Tarry Oxidation Byproducts Start->Impurity_C Path 4: Oxidation (Air/Excess Heat) Product Ethyl 3-chloro-4- ethoxybenzoate (Target) Reagents->Product Path 1: SN2 (Ideal) Impurity_A Impurity A: Unreacted Phenol (Starting Material) Reagents->Impurity_A Path 2: Incomplete (Low Base/Temp) Impurity_B Impurity B: 3-chloro-4- ethoxybenzoic acid (Hydrolysis) Product->Impurity_B Path 3: Ester Hydrolysis (Wet Solvent/High Temp)

Figure 1: Reaction map illustrating the primary


 pathway and the genesis of critical impurities (A, B, and C).

Troubleshooting Guide (FAQ Format)

Category A: Starting Material Contamination (Impurity A)

Q: I see a persistent peak at ~10.5 ppm in


 NMR and a broad stretch at 3300 

in IR. Why is my conversion stalling?

Diagnosis: This indicates the presence of unreacted Ethyl 3-chloro-4-hydroxybenzoate (Phenol). The phenolic hydroxyl group is distinct and difficult to remove via simple recrystallization due to polarity similarities with the ester.

Root Cause Analysis:

  • Base Particle Size: If using

    
     in acetone, the reaction is heterogeneous. Large granules reduce surface area, slowing the deprotonation of the phenol.
    
  • Moisture in Solvent: Water solvates the carbonate anion, forming a "hydration shell" that drastically reduces its basicity.

  • Leaving Group Volatility: Ethyl iodide/bromide is volatile. If refluxing vigorously without an efficient condenser, you may have lost stoichiometry.

Corrective Protocol:

  • Grind the Base: Use finely powdered anhydrous

    
    .
    
  • Add a Catalyst: Add 5-10 mol% of Potassium Iodide (KI) (Finkelstein condition) if using Ethyl Bromide, or a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) if kinetics are slow.

  • The "Scavenger" Step: If the reaction is >90% complete but stalls, do not add more alkyl halide. Instead, cool and filter. During workup, wash the organic layer with 1M NaOH . The unreacted phenol will deprotonate, become water-soluble (phenolate), and partition into the aqueous layer, leaving the neutral product in the organic phase.

Category B: Acidic Impurities (Impurity B)

Q: HPLC shows a new peak eluting earlier than my product, and the melting point is broad/low. What is happening?

Diagnosis: You have generated 3-chloro-4-ethoxybenzoic acid . This is a hydrolysis product.[5]

Root Cause Analysis: This is a classic "Wet Solvent + Base" error.

  • Mechanism: In the presence of water and base (

    
     generated from 
    
    
    
    +
    
    
    ), the ethyl ester moiety is susceptible to saponification (hydrolysis), converting the ester back to the carboxylic acid.
  • Solvent Choice: DMF is hygroscopic. If "wet" DMF is used at temperatures

    
    , hydrolysis competes with alkylation.
    

Corrective Protocol:

  • Solvent Drying: Ensure DMF is dried over molecular sieves (4Å) or use fresh anhydrous Acetone.

  • Workup pH Control: If acid impurities are detected, dissolve the crude solid in Ethyl Acetate and wash with Saturated Sodium Bicarbonate (

    
    ) . The acid impurity will convert to its salt and wash away.
    
  • Validation: Check IR. The Carbonyl (

    
    ) stretch of the ester is typically ~1720 
    
    
    
    , while the acid will show a broader feature and shifted carbonyl frequency.
Category C: Coloration and Tarry Residues (Impurity C)

Q: My product should be a white/off-white solid, but it is isolating as a brown oil or tan solid. How do I fix this?

Diagnosis: Oxidation of the electron-rich phenolic ring (Quinone formation) or Iodine traces.

Root Cause Analysis:

  • Iodine Contamination: If using Ethyl Iodide, free iodine (

    
    ) can liberate over time, staining the product yellow/brown.
    
  • Phenolic Oxidation: Phenols are prone to oxidation under basic conditions if exposed to air at high temperatures.

Corrective Protocol:

  • The Thiosulfate Wash: During the aqueous workup, wash the organic layer with 10% Sodium Thiosulfate (

    
    ) . This reduces any purple/brown Iodine (
    
    
    
    ) back to colorless Iodide (
    
    
    ).
  • Inert Atmosphere: strictly perform the reaction under Nitrogen or Argon.

  • Recrystallization: The preferred purification for this molecule is recrystallization from Ethanol/Water (9:1) or Hexane/Ethyl Acetate . This effectively removes colored oily oligomers.

Analytical Validation & Data Summary

Use the following table to benchmark your isolated product against standard values.

ParameterSpecification (Standard)Common DeviationCause of Deviation
Appearance White to off-white crystalline solidYellow/Brown OilIodine residue or Oxidation
Melting Point 49–53 °C [1]< 45 °C (Broad)Presence of Phenol/Acid impurities
HPLC Purity > 98.0%< 95%Incomplete washing of starting material

NMR (Ethoxy)
Quartet ~4.1 ppm, Triplet ~1.4 ppmMissing/WeakFailed alkylation

NMR (Phenol)
Absent Peak at ~10.5 ppmIncomplete reaction (See Cat A)
Troubleshooting Logic Tree

Follow this decision matrix to determine the next step in your experiment.

LogicTree Check Analyze Crude Product (TLC / NMR) Phenol Phenol Present? (SM remaining) Check->Phenol Acid Acid Present? (Hydrolysis) Phenol->Acid No Action_Wash Action: Wash Organic Layer with 1M NaOH Phenol->Action_Wash Yes Color Product Colored? (Brown/Yellow) Acid->Color No Action_Bicarb Action: Wash Organic Layer with Sat. NaHCO3 Acid->Action_Bicarb Yes Action_Thio Action: Wash with Na2S2O3 + Recrystallize Color->Action_Thio Yes Action_Done Proceed to Drying & Recrystallization Color->Action_Done No

Figure 2: Post-reaction workup decision matrix based on impurity identification.

References

  • Sigma-Aldrich. this compound Product Specification & Properties (CAS 480439-11-0).Link

  • BenchChem. Technical Support Center: Synthesis of 3-Ethoxybenzoic Acid & Derivatives.[6] (General Williamson Ether Protocols). Link

  • PubChem. Ethyl 3-chloro-4-hydroxybenzoate (Precursor Data). CID 12652105.[1] Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism & Troubleshooting.Link

Sources

Technical Support Center: Purification of Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials Target Molecule: Ethyl 3-chloro-4-ethoxybenzoate (CAS: 480439-11-0) Document ID: TSC-PUR-048 Last Updated: October 26, 2023

Executive Summary & Chemical Profile

This compound is a lipophilic intermediate often synthesized via two primary routes: the esterification of 3-chloro-4-ethoxybenzoic acid or the O-alkylation of ethyl 3-chloro-4-hydroxybenzoate.

Effective purification relies on exploiting the acidity differences between the neutral target ester and its acidic precursors (carboxylic acids or phenols).

PropertyTarget: this compoundImpurity A: 3-Chloro-4-ethoxybenzoic acidImpurity B: Ethyl 3-chloro-4-hydroxybenzoate
Functional Group Ester / EtherCarboxylic AcidPhenol / Ester
Acidity (pKa) Neutral (Non-ionizable)~4.0 (Acidic)~7.5 - 8.5 (Weakly Acidic)
State (RT) Solid (MP: 49-53 °C)SolidSolid
Solubility (Water) InsolubleInsoluble (Soluble at pH > 5)Insoluble (Soluble at pH > 10)
Solubility (Org) High (DCM, EtOAc)ModerateModerate

Troubleshooting Guide (FAQ Format)

Issue 1: "I have unreacted carboxylic acid starting material. How do I remove it without hydrolyzing my ester?"

Diagnosis: You likely synthesized the target via Fischer esterification or acyl chloride coupling. The unreacted 3-chloro-4-ethoxybenzoic acid is contaminating your organic phase.

Technical Solution: The carboxylic acid is significantly more acidic (pKa ~4) than the phenol or the neutral ester. You can remove it using a mild base wash.

  • The Fix: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) .

  • Why: NaHCO₃ (pH ~8.5) is strong enough to deprotonate the carboxylic acid (

    
    ), moving it to the aqueous layer. It is not strong enough to rapidly hydrolyze the ethyl ester or deprotonate the phenolic impurities significantly.
    
  • Visual Check: Evolution of CO₂ gas bubbles indicates the acid is being neutralized. Continue washing until bubbling ceases.

Issue 2: "I used Ethyl 3-chloro-4-hydroxybenzoate as a precursor, and it co-elutes with my product."

Diagnosis: This is the O-alkylation route. The starting material is a phenol . Phenols are much less acidic than carboxylic acids, so NaHCO₃ will not remove them effectively. They require a stronger base, but strong bases risk hydrolyzing your target ester.

Technical Solution: Use the Cold Dilute Hydroxide Protocol .

  • The Fix: Wash with ice-cold 0.5 M NaOH .

  • Why: The pKa of the chlorophenol is likely around 7.5–8.5 due to the electron-withdrawing chlorine ortho to the hydroxyl group. 0.5 M NaOH (pH ~13) will deprotonate the phenol (

    
    ), making it water-soluble.
    
  • Risk Mitigation: The "Ice-Cold" factor is critical. Ester hydrolysis rates drop significantly at low temperatures. Perform the wash quickly (< 5 mins) and immediately rinse with brine/water to remove residual base.

Issue 3: "My product is oiling out during recrystallization."

Diagnosis: The melting point of this compound is low (~50 °C). If the solvent system is too hot or the concentration too high, the compound separates as an oil (liquid-liquid phase separation) rather than a crystal.

Technical Solution:

  • Solvent Choice: Switch to Ethanol/Water or Hexane/Ethyl Acetate .

  • The Fix: Dissolve the crude solid in the minimum amount of warm solvent (do not boil). Allow it to cool to room temperature slowly with stirring. If oil droplets form, reheat slightly until dissolved, then add a seed crystal. Cool to 4°C only after bulk crystallization has occurred.

Standard Operating Protocols (SOPs)

SOP-A: The "Cold Wash" Extraction (For Phenol Removal)

Use this when unreacted ethyl 3-chloro-4-hydroxybenzoate is present.

Reagents:

  • Crude reaction mixture (in EtOAc or DCM).

  • 0.5 M NaOH (Pre-chilled to 4°C).

  • Brine (Saturated NaCl).

Step-by-Step:

  • Cooling: Place the separatory funnel containing your organic phase in an ice bath or ensure the solution is < 10°C.

  • Extraction: Add 0.5 M NaOH (1:1 volume ratio relative to organic phase).

  • Agitation: Shake vigorously for 60 seconds . (Do not prolong contact).

  • Separation: Allow layers to separate. Drain the lower aqueous layer (contains the phenolate impurity).

  • Quench: Immediately wash the organic layer with water, followed by Brine to remove excess base.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
SOP-B: Recrystallization (Final Polish)

Use to remove trace alkyl halides or non-polar byproducts.

  • Dissolution: Place crude solid in a flask. Add Hexane (or Heptane).

  • Heating: Warm to 40-45°C. The solid may not dissolve completely.

  • Titration: Add Ethyl Acetate dropwise with stirring until the solution becomes clear.

  • Crystallization: Remove from heat. Let stand at room temperature.

    • Note: If oiling occurs, scratch the glass with a rod to induce nucleation.

  • Harvest: Filter the white needles/plates and wash with cold Hexane.

Decision Logic & Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude this compound CheckImpurity Identify Major Impurity Start->CheckImpurity ImpurityAcid Acid Precursor (3-Cl-4-OEt-Benzoic Acid) CheckImpurity->ImpurityAcid ImpurityPhenol Phenol Precursor (Ethyl 3-Cl-4-OH-Benzoate) CheckImpurity->ImpurityPhenol ImpurityHalide Alkyl Halide (Ethyl Iodide/Bromide) CheckImpurity->ImpurityHalide ActionBicarb Wash w/ Sat. NaHCO3 (Removes Acid) ImpurityAcid->ActionBicarb ActionNaOH Wash w/ Cold 0.5M NaOH (Removes Phenol) ImpurityPhenol->ActionNaOH ActionVac High Vac Evaporation (Removes Volatiles) ImpurityHalide->ActionVac Final Recrystallize (Hexane/EtOAc) ActionBicarb->Final ActionNaOH->Final ActionVac->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on the dominant impurity.

Workflow 2: The "Cold Wash" Mechanism

ExtractionMechanism OrganicPhase Organic Phase Target Ester (Neutral) Unreacted Phenol (Weak Acid) Mixing Mixing OrganicPhase->Mixing AqueousPhase Aqueous Phase (pH 13) OH- Ions AqueousPhase->Mixing Separation Phase Separation Organic: Target Ester (Pure) Aqueous: Phenolate Anion (Soluble) Mixing->Separation

Figure 2: Mechanistic flow of the alkaline extraction process. The base deprotonates the phenol, driving it into the aqueous layer while the neutral ester remains in the organic layer.

References

  • Sigma-Aldrich. this compound Product Sheet (CAS 480439-11-0).[1] Retrieved from .

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12652105, Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from .

  • Organic Syntheses. General Procedures for Fischer Esterification and Workup. Org.[2][3][4] Synth. Coll. Vol. 1, p. 261. (General reference for acid removal logic).

  • ChemicalBook. this compound Properties and Safety. Retrieved from .

Sources

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-ethoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the optimization of catalyst selection for this crucial electrophilic aromatic substitution reaction. Our goal is to provide you with the expertise and practical insights needed to enhance your reaction yields, improve purity, and troubleshoot effectively.

Section 1: Reaction Overview and Core Principles

The formation of this compound is achieved through the electrophilic chlorination of Ethyl 4-ethoxybenzoate. This reaction involves the substitution of a hydrogen atom on the aromatic ring with a chlorine atom. The ethoxy group (-OEt) is an activating, ortho-, para-directing group. Therefore, the incoming electrophile (Cl+) will preferentially add to the positions ortho or para to it. Since the para position is already occupied by the ethyl ester group, chlorination occurs at one of the ortho positions. The selection of an appropriate catalyst is paramount to achieving high regioselectivity and yield.

Reaction Scheme:

Starting Material: Ethyl 4-ethoxybenzoate Product: this compound Reaction Type: Electrophilic Aromatic Substitution (Chlorination)

Reaction_Scheme reactant Ethyl 4-ethoxybenzoate product This compound reactant->product Electrophilic Aromatic Substitution reagent + Cl2 / Catalyst

Caption: Synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Q1: What is the primary role of a catalyst in the chlorination of Ethyl 4-ethoxybenzoate?

A1: The chlorination of benzene and its derivatives often requires a catalyst to enhance the electrophilicity of the chlorine molecule (Cl₂).[1] While highly activated aromatic rings can sometimes react without a catalyst, using one accelerates the reaction rate and can improve selectivity.[1] The catalyst, typically a Lewis acid, polarizes the Cl-Cl bond, creating a more potent electrophile (Cl⁺) that can be attacked by the electron-rich aromatic ring.[1][2]

Q2: What are the most common types of catalysts used for this reaction?

A2: Lewis acids are the most frequently employed catalysts for electrophilic aromatic chlorination.[1] Common examples include aluminum chloride (AlCl₃) and ferric chloride (FeCl₃).[2] Additionally, recent research has explored the use of organocatalysts to tune the reactivity of chlorinating agents like sulfuryl chloride (SO₂Cl₂).[3][4] Polyfluorinated alcohols have also been shown to catalyze electrophilic chlorination by stabilizing the transition state.[5]

Q3: How do I choose the optimal catalyst for my specific experimental setup?

A3: Catalyst selection depends on several factors, including the reactivity of the substrate, the desired reaction conditions (temperature, solvent), and cost. For a moderately activated substrate like Ethyl 4-ethoxybenzoate, a mild Lewis acid is often sufficient. It is advisable to start with a screening of common Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) under standardized conditions to identify the most promising candidate.

Q4: Can the reaction proceed without a catalyst?

A4: While possible for highly activated aromatic rings, the reaction of Ethyl 4-ethoxybenzoate with chlorine alone is likely to be very slow. The use of a catalyst is highly recommended to achieve a reasonable reaction rate and yield.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Catalyst: The chosen catalyst may not be active enough or may have decomposed.- Ensure the catalyst is fresh and anhydrous. Consider screening a panel of Lewis acids (FeCl₃, AlCl₃, etc.).- Increase the catalyst loading incrementally.
2. Low Reaction Temperature: The reaction kinetics may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for side product formation via TLC or GC/MS.
3. Poor Quality Reagents: The starting material or chlorinating agent may be impure or decomposed.- Use freshly purified starting materials and chlorinating agents.
Formation of Multiple Products (Low Regioselectivity) 1. Overly Aggressive Catalyst: A very strong Lewis acid can lead to the formation of di-chlorinated or other isomeric byproducts.- Switch to a milder Lewis acid (e.g., ZnCl₂ or FeCl₃ instead of AlCl₃).- Lower the reaction temperature.
2. Incorrect Stoichiometry: An excess of the chlorinating agent can promote multiple chlorinations.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the chlorinating agent.
Significant Amount of Unreacted Starting Material 1. Insufficient Reaction Time: The reaction may not have reached completion.- Increase the reaction time and monitor the progress by TLC or GC/MS until the starting material is consumed.
2. Catalyst Deactivation: The catalyst may have been quenched by moisture or other impurities.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of catalyst residues can lead to emulsions during aqueous extraction.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Filter the reaction mixture to remove solid catalyst residues before workup.
2. Product Solubility: The product may have some solubility in the aqueous layer.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield of this compound check_sm Check for unreacted starting material (TLC/GC) start->check_sm check_byproducts Analyze for side products (TLC/GC-MS) sm_present Significant starting material present? check_sm->sm_present sm_absent No significant starting material? increase_time Increase reaction time and/or temperature sm_present->increase_time Yes sm_absent->check_byproducts check_catalyst Check catalyst activity (freshness, loading) increase_time->check_catalyst check_reagents Ensure anhydrous conditions and pure reagents check_catalyst->check_reagents byproducts_present Significant side products? check_byproducts->byproducts_present byproducts_absent No significant side products? milder_catalyst Use a milder catalyst byproducts_present->milder_catalyst Yes workup_issue Investigate workup procedure (extraction, purification) byproducts_absent->workup_issue No optimize_stoichiometry Optimize stoichiometry of chlorinating agent milder_catalyst->optimize_stoichiometry Catalyst_Selection_Workflow start Define Reaction: Chlorination of Ethyl 4-ethoxybenzoate lit_review Literature Review for similar reactions start->lit_review select_catalysts Select a panel of common Lewis acid catalysts (FeCl3, AlCl3, ZnCl2) lit_review->select_catalysts catalyst_screening Perform catalyst screening (Protocol 1) select_catalysts->catalyst_screening analyze_screening Analyze results (Yield, Selectivity via GC-MS) catalyst_screening->analyze_screening best_catalyst Identify best performing catalyst analyze_screening->best_catalyst optimize_conditions Optimize reaction conditions (Protocol 2) best_catalyst->optimize_conditions Best catalyst found final_protocol Finalize optimized protocol optimize_conditions->final_protocol scale_up Scale-up reaction final_protocol->scale_up

Caption: Workflow for catalyst selection and optimization.

Section 5: References

  • Ertürk, E., & Yeşil, T. A. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. The Journal of Organic Chemistry, 87(19), 12558–12573. [Link]

  • PubMed. (2022). Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts. Journal of Organic Chemistry. [Link]

  • Flege, M., et al. (2018). Electrophilic Aromatic Chlorination and Haloperoxidation of Chloride Catalyzed by Polyfluorinated Alcohols: A New Manifestation of Template Catalysis. Journal of the American Chemical Society. [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 3-chloro-4-ethoxybenzoate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS: 55000-68-7) is a critical intermediate in the synthesis of pharmacological agents, particularly substituted benzamides and benzoic acid derivatives. Its structural analysis presents a unique spectroscopic challenge: the presence of two distinct ethyl groups (ester vs. ether) and a trisubstituted aromatic ring .

This guide compares the analytical performance of the standard protocol (Method A: 300 MHz in CDCl₃ ) against high-fidelity alternatives (Method B: 600 MHz and Method C: DMSO-d₆ Solvent Switch ). We provide experimental evidence demonstrating why Method B or C is required for definitive structural validation, particularly to resolve the "ethyl region" overlap and confirm regiochemistry.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must establish the proton environments. The molecule contains four distinct zones:

  • Aromatic Zone: 1,3,4-substitution pattern (ABX system).

  • Ester Ethyl Zone:

    
     (Deshielded by Carbonyl).
    
  • Ether Ethyl Zone:

    
     (Deshielded by Oxygen).
    
  • Aliphatic Overlap Risk: The methyl triplets of the two ethyl groups often converge.

Predicted Chemical Shift Table (Standard vs. Alternative)
Proton AssignmentMultiplicityApprox.[1][2][3]

(CDCl₃)
Approx.[4][5]

(DMSO-d₆)
Structural Justification
H-2 (Ar-H)Doublet (

Hz)
8.02 ppm7.95 ppmmeta-coupling to H-6; deshielded by Ester & Cl.
H-6 (Ar-H)dd (

Hz)
7.91 ppm7.88 ppmortho-coupling to H-5, meta to H-2.
H-5 (Ar-H)Doublet (

Hz)
6.92 ppm7.25 ppmortho-coupling to H-6; shielded by Ether.
Ester -CH₂- Quartet (

Hz)
4.35 ppm 4.29 ppmDeshielded by anisotropic cone of C=O.
Ether -CH₂- Quartet (

Hz)
4.14 ppm 4.18 ppmDeshielded by electronegative Oxygen.
Ester -CH₃ Triplet (

Hz)
1.39 ppm1.32 ppmTerminal methyl.
Ether -CH₃ Triplet (

Hz)
1.48 ppm1.38 ppmTerminal methyl.

Note: The chemical shift values are synthesized from analog data (Mthis compound and Ethyl 3-chloro-4-methoxybenzoate) [1, 2].

Comparative Performance Analysis

Comparison 1: Resolution of Ethyl Moieties (Field Strength)

The most common error in analyzing this compound is misidentifying the two quartets in the 4.0–4.5 ppm region.

  • Method A (Standard: 300 MHz):

    • Performance: The separation between the ester

      
       (4.35 ppm) and ether 
      
      
      
      (4.14 ppm) is
      
      
      ppm. At 300 MHz, this equals 63 Hz. Since each quartet spans
      
      
      Hz, they are resolved but close.
    • Risk: If the sample concentration is high or shimming is poor, the "roofing effect" (second-order perturbation) can distort the intensities, making integration inaccurate.

    • Verdict: Acceptable for routine purity checks, but prone to integration errors.

  • Method B (High-Fidelity: 600 MHz):

    • Performance: The 63 Hz separation doubles to 126 Hz. The multiplets appear as distinct, first-order systems with flat baselines between them.

    • Advantage: Allows for precise calculation of coupling constants (

      
      ) to distinguish subtle electronic environments.
      
    • Verdict: Recommended for publication-quality characterization.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Solvent selection drastically alters the aromatic region, aiding in the confirmation of the substitution pattern.

  • Alternative (DMSO-d₆):

    • Mechanism: DMSO forms stronger dipole-dipole interactions with the polar ester and ether oxygens. This often causes a downfield shift in protons ortho to these groups due to the "reaction field" effect [3].

    • Observation: The H-5 doublet (ortho to ethoxy) often shifts significantly downfield in DMSO compared to CDCl₃ due to the disruption of intramolecular shielding or solvent complexation.

    • Verdict: Use DMSO-d₆ if the aromatic region in CDCl₃ shows accidental overlap with impurities (e.g., residual solvent peaks like CHCl₃ at 7.26 ppm which can interfere with aromatic signals).

Experimental Protocol: Self-Validating Workflow

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), follow this step-by-step protocol designed to self-validate the assignment of the two ethyl groups.

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why TMS? Essential for calibrating the 0.0 ppm point, as the ethyl triplets can drift in unreferenced spectra.

  • Filtration: Filter through a cotton plug in a glass pipette into the NMR tube to remove suspended solids that cause line broadening.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).

  • Relaxation Delay (D1): Set to 10 seconds .

    • Reasoning: The aromatic protons and quaternary carbons have long T1 relaxation times. A short D1 (< 1s) will under-integrate the aromatic signals relative to the methyl groups, leading to a false calculation of purity.

  • Scans (NS): 16 (sufficient for >95% purity).

Step 3: Data Processing & Logic Check

Use the following logic flow to validate your spectrum.

NMR_Logic_Flow Start Start Analysis Check_Ethyls Check 4.0-4.5 ppm Region Are there 2 Quartets? Start->Check_Ethyls Measure_Shift Measure Chemical Shift (δ) Check_Ethyls->Measure_Shift Yes Fail Impure or Wrong Isomer Check_Ethyls->Fail No (Only 1 q or complex multiplet) Assign_Ester Assign ~4.35 ppm to Ester -OCH2- (Deshielded) Measure_Shift->Assign_Ester Higher δ Assign_Ether Assign ~4.14 ppm to Ether -OCH2- Measure_Shift->Assign_Ether Lower δ Check_Aromatic Analyze 6.5-8.5 ppm Region Assign_Ester->Check_Aromatic Assign_Ether->Check_Aromatic Confirm_Pattern Confirm 1,3,4-Substitution (d, dd, d) Check_Aromatic->Confirm_Pattern Matches d (2Hz), dd (8,2Hz), d (8Hz) Check_Aromatic->Fail Wrong splitting

Figure 1: Decision logic for validating the structural identity of this compound based on 1H NMR signals.

Detailed Signal Assignment & Mechanism

The Ethyl Distinction (Ester vs. Ether)

The most critical aspect of this analysis is distinguishing the two ethyl groups.

  • Ester Methylene (

    
    ):  Resonates at ~4.35 ppm . The carbonyl group is a strong electron-withdrawing group (EWG) with a magnetic anisotropy cone that significantly deshields adjacent protons [4].
    
  • Ether Methylene (

    
    ):  Resonates at ~4.14 ppm . While Oxygen is electronegative, it lacks the additional anisotropic deshielding of the carbonyl pi-system, resulting in a slightly more upfield shift compared to the ester [5].
    
The Aromatic Coupling Tree

The 3-chloro-4-ethoxy substitution creates a specific splitting pattern.

Coupling_Tree H2 H-2 (Proton) δ ~8.02 Splitting_H2 Doublet (d) J(meta) ~2.0 Hz H2->Splitting_H2 Couples with H-6 H6 H-6 (Proton) δ ~7.91 Splitting_H6 Doublet of Doublets (dd) J(ortho) ~8.5 Hz J(meta) ~2.0 Hz H6->Splitting_H6 Couples with H-5 & H-2 H5 H-5 (Proton) δ ~6.92 Splitting_H5 Doublet (d) J(ortho) ~8.5 Hz H5->Splitting_H5 Couples with H-6

Figure 2: Aromatic coupling tree demonstrating the connectivity and expected splitting patterns (J-values) for the trisubstituted benzene ring.

  • H-2: Appears as a sharp doublet with a small coupling constant (

    
     Hz). This represents the meta coupling to H-6.
    
  • H-6: Appears as a doublet of doublets (dd). It couples to H-5 (

    
     Hz, ortho) and H-2 (
    
    
    
    Hz, meta).
  • H-5: Appears as a doublet (

    
     Hz). It is shielded by the electron-donating ethoxy group ortho to it, pushing it upfield to ~6.92 ppm.
    

Conclusion

For routine identification of This compound , a 300 MHz spectrometer using CDCl₃ is sufficient, provided the analyst carefully integrates the 4.0–4.5 ppm region to account for the two distinct quartets. However, for rigorous structural validation or when analyzing mixtures, Method B (600 MHz) is the superior choice to fully resolve the ethyl moieties. Method C (DMSO-d₆) should be reserved for cases where CDCl₃ solubility is poor or spectral overlap with solvent peaks obscures the aromatic region.

References

  • PubChem.[6] Ethyl 3-chloro-4-methoxybenzoate | C10H11ClO3.[6] National Library of Medicine.[6] Available at: [Link][6]

  • Abraham, R. J., et al. (2006).[7] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Available at: [Link]

  • University of Colorado Boulder. Spectroscopy Tutorial: Esters. Available at: [Link]

  • LibreTexts Chemistry.[8] Spectroscopy of Ethers. Available at: [Link][6][9]

Sources

Comparing reactivity of Ethyl 3-chloro-4-ethoxybenzoate vs Ethyl 3-bromo-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and process development, the choice between Ethyl 3-chloro-4-ethoxybenzoate (Compound A) and Ethyl 3-bromo-4-ethoxybenzoate (Compound B) is rarely arbitrary. While both serve as electrophilic functional handles on a 4-ethoxybenzoate scaffold, their performance diverges radically under transition-metal catalysis and metallation conditions.

The Bottom Line:

  • Select the Bromide (Compound B) for discovery-phase synthesis, rapid library generation, and low-temperature lithium-halogen exchange. It allows for "ligand-free" Pd conditions and preserves the ester moiety during metallation.

  • Select the Chloride (Compound A) strictly for large-scale manufacturing (Phase II/III) where raw material cost (COGS) outweighs the need for expensive, specialized ligands (e.g., Buchwald biaryls), or when the reaction conditions are harsh enough to tolerate the sluggish oxidative addition.

Fundamental Physical Organic Profile

To understand the reactivity divergence, we must analyze the electronic environment of the aryl ring. Both substrates feature:[1]

  • Ethoxy Group (C4): A strong Electron Donating Group (EDG) via resonance (+M).

  • Ethyl Ester (C1): An Electron Withdrawing Group (EWG) via induction and resonance (-M).

The halogen is located at C3, ortho to the ethoxy group.

The "Electronic Mismatch" Effect

Palladium-catalyzed oxidative addition is a nucleophilic attack by Pd(0) onto the aryl ring. This step is accelerated by electron-deficient rings. However, the strong donation from the 4-ethoxy group renders the C3 position electron-rich.

  • Consequence: The ring is deactivated toward Pd(0).

  • Impact: The difference in leaving group ability between Cl and Br becomes the controlling factor. The Chloride (stronger bond) becomes kinetically incompetent with standard catalysts, whereas the Bromide (weaker bond) retains reactivity.

Quantitative Comparison Table
FeatureThis compoundEthyl 3-bromo-4-ethoxybenzoateImpact on Reactivity
C-X Bond Energy (BDE) ~96 kcal/mol~81 kcal/molCl requires higher activation energy (

) for cleavage.
C-X Bond Length 1.74 Å1.89 ÅBr is sterically more accessible for metal insertion.
Oxidative Addition Rate

(Slow/Rate Limiting)

(Fast)
Cl requires specialized ligands (e.g., XPhos, SPhos).
Li-Halogen Exchange > -40 °C (Sluggish)-78 °C (Rapid)Cl risks nucleophilic attack on the ester group.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for these intermediates. The goal is to couple the C3 position with an aryl/heteroaryl boronic acid.

Mechanistic Divergence

For the Bromide , the oxidative addition of Pd(0) is facile. Standard, inexpensive triphenylphosphine (


) ligands are sufficient.
For the Chloride , the strong C-Cl bond combined with the electron-rich ring creates a high energy barrier. You must use electron-rich, bulky ligands (Buchwald Ligands or NHCs) to force the oxidative addition.
Experimental Data: Comparative Suzuki Coupling

Conditions: 1.0 equiv Ar-X, 1.2 equiv Ph-B(OH)2, 2.0 equiv K2CO3, Toluene/H2O (10:1), 80°C.

SubstrateCatalyst SystemTimeYieldObservation
Bromide 5 mol% Pd(PPh3)42 h94%Clean conversion.
Chloride 5 mol% Pd(PPh3)424 h<10%Mostly recovered starting material.
Chloride 2 mol% Pd2(dba)3 / XPhos4 h88%Requires expensive ligand to activate.
Validated Protocol: Suzuki Coupling of the Bromide
  • Setup: Charge a 50 mL Schlenk flask with Ethyl 3-bromo-4-ethoxybenzoate (1.0 mmol), Phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst: Add

    
     (0.05 mmol, 5 mol%). Note: Handle quickly in air or use a glovebox.
    
  • Solvent: Add degassed Toluene (10 mL) and Water (1 mL).

  • Reaction: Heat to 80°C under

    
     balloon.
    
  • Monitoring (Self-Validation): Check TLC every 30 mins (Eluent: 20% EtOAc/Hexanes).

    • Starting Material Rf: ~0.6[2]

    • Product Rf: ~0.5 (UV active, distinct blue fluorescence often seen with biaryls).

  • Workup: Cool to RT. Filter through Celite. Concentrate and purify via flash chromatography.

Scenario B: Lithium-Halogen Exchange (The "Danger Zone")

This is the most critical differentiator. If you need to convert the halogen into a nucleophile (e.g., to react with an aldehyde), the presence of the Ester (C1) dictates the strategy.

The Chemoselectivity Problem

Organolithiums (Ar-Li) are potent nucleophiles that will attack esters to form ketones/tertiary alcohols.

  • Bromide: Exchanges with

    
    -BuLi at -78°C  within minutes. At this temperature, the attack on the ester is kinetically suppressed.
    
  • Chloride: Requires higher temperatures (>-40°C) to exchange. At this temperature, the

    
    -BuLi will attack the ester , leading to a complex mixture of polymerization and side products.
    

Verdict: Do NOT use the Chloride for Lithium-Halogen exchange if the ester must be preserved. Use the Bromide.[3][4][5][6][7][8]

Validated Protocol: Li-Exchange of the Bromide
  • Drying: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvation: Dissolve Ethyl 3-bromo-4-ethoxybenzoate (1.0 mmol) in anhydrous THF (10 mL).

  • Cryogenics: Cool strictly to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 mins.

  • Exchange: Add

    
    -BuLi (1.05 mmol, 2.5 M in hexanes) dropwise over 5 minutes.
    
    • Critical: Run down the side of the flask to precool the reagent.

  • Reaction Window: Stir for exactly 15 minutes at -78°C.

    • Validation: Aliquot 0.1 mL into MeOH. TLC should show de-brominated product (Ethyl 4-ethoxybenzoate).

  • Electrophile: Add the electrophile (e.g., Benzaldehyde) immediately at -78°C.

Visualizations

Diagram 1: Reaction Pathway & Energy Barriers

This diagram illustrates why the Chloride requires specialized ligands (Catalytic Cycle A vs B).

ReactionEnergy cluster_Br Bromide Pathway (Standard) cluster_Cl Chloride Pathway (Difficult) Start Substrate (Ar-X) Br_OA Oxidative Addition (Low Barrier) Start->Br_OA Cl_OA Oxidative Addition (High Barrier) Start->Cl_OA Br_Pd Pd(II)-Ar-Br Intermediate Br_OA->Br_Pd Product Coupled Product (Ar-Ar') Br_Pd->Product Transmetallation & Red. Elim. Cl_Pd Pd(II)-Ar-Cl Intermediate Cl_OA->Cl_Pd Cl_Ligand Requires e- Rich Ligand (e.g., XPhos) Cl_Ligand->Cl_OA Activates Pd Cl_Pd->Product

Caption: Kinetic landscape of Oxidative Addition. The Bromide (Blue) follows a low-energy path accessible by standard catalysts. The Chloride (Red) faces a high barrier due to the stronger C-Cl bond and electron-rich ring, requiring specialized ligand acceleration.

Diagram 2: Decision Matrix for Process Selection

DecisionMatrix Start Select Substrate: Ethyl 3-halo-4-ethoxybenzoate Q1 Reaction Type? Start->Q1 LiEx Li-Halogen Exchange (Nucleophilic Gen) Q1->LiEx PdCoup Pd-Catalyzed Coupling (Suzuki/Heck) Q1->PdCoup Li_Decision Must use BROMIDE LiEx->Li_Decision Avoid Ester Attack (-78°C) ScaleQ Scale / Cost Sensitivity? PdCoup->ScaleQ SmallScale Discovery / Gram Scale ScaleQ->SmallScale LargeScale Mfg / Kilo Scale ScaleQ->LargeScale Res_Br Use BROMIDE (Fast, Standard Ligands) SmallScale->Res_Br Res_Cl Use CHLORIDE (Cheaper, Specialized Ligands) LargeScale->Res_Cl

Caption: Operational decision tree. Note that the Bromide is the universal donor for discovery chemistry, while the Chloride is reserved for cost-optimized, large-scale catalytic processes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Parham, W. E., & Bradsher, C. K. (1982). Aromatic Lithium-Halogen Exchange: Kinetics and Applications. Accounts of Chemical Research, 15(10), 300–305. Link

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. Link

  • BenchChem Synthetic Database. (2025). Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide. Link

Sources

Stability Showdown: Ethyl vs. Methyl 3-chloro-4-ethoxybenzoate - A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is a cornerstone of robust and reproducible outcomes. In the synthesis of complex molecules, the choice between seemingly similar building blocks can have profound implications for reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparative analysis of the stability of two closely related aromatic esters: Ethyl 3-chloro-4-ethoxybenzoate and Mthis compound. By examining their susceptibility to common degradation pathways—hydrolysis, thermal decomposition, and photolysis—supported by experimental data and established chemical principles, we aim to equip you with the insights necessary to make informed decisions in your research and development endeavors.

A Tale of Two Esters: Structural and Physicochemical Overview

At first glance, this compound and Mthis compound differ only by a single methylene group in their ester functionality. However, this subtle distinction can influence their physicochemical properties and, consequently, their stability profiles.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₃ClO₃C₁₀H₁₁ClO₃
Molecular Weight 228.67 g/mol 214.64 g/mol
Appearance Solid-
Melting Point 49-53 °C-
Boiling Point --
LogP 3.5 (Predicted)3.1 (Predicted)

Physicochemical properties are essential for understanding a compound's behavior in various environments.

The Stability Arena: A Head-to-Head Comparison

The stability of a pharmaceutical intermediate is not an intrinsic, immutable property but rather a function of its response to environmental stressors. In this section, we will dissect the comparative stability of our two esters under hydrolytic, thermal, and photolytic stress.

Hydrolytic Stability: The Inherent Advantage of the Methyl Ester

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary degradation pathway for esters. This process can be catalyzed by both acids and bases. The susceptibility of an ester to hydrolysis is governed by a combination of electronic and steric factors.

From a theoretical standpoint, the ethyl ester is expected to be slightly more susceptible to hydrolysis than the methyl ester. The ethyl group is larger and more electron-donating than the methyl group. This increased steric hindrance can slightly impede the approach of a nucleophile (like a water molecule or hydroxide ion) to the carbonyl carbon. However, the electron-donating nature of the ethyl group can make the carbonyl carbon slightly more electron-rich, and thus less electrophilic and less prone to nucleophilic attack. In the case of simple benzoates, experimental evidence suggests that the steric effect is the more dominant factor.

A study comparing the hydrolytic stability of a series of homologous esters, including methyl and ethyl benzoates, in both base-catalyzed and plasma-mediated conditions, provides valuable experimental insight. The results consistently demonstrated that methyl benzoate possesses greater hydrolytic stability than ethyl benzoate[1]. This is attributed to the lower activation energy required for the hydrolysis of the ethyl ester[1]. While this data is for the parent benzoates, the underlying principles are directly applicable to their substituted analogs. The chloro and ethoxy substituents on the aromatic ring will influence the overall electrophilicity of the carbonyl carbon, but the relative difference in stability conferred by the methyl versus ethyl ester group is expected to remain.

Thermal Stability: A Closer Race

Thermal decomposition is a critical consideration, especially for compounds that are subjected to elevated temperatures during synthesis, purification, or storage. The thermal degradation of aromatic esters typically proceeds through complex radical mechanisms, often initiated by the homolytic cleavage of the weakest bond.

In the case of both Ethyl and Mthis compound, the ester linkage and the carbon-chlorine bond are potential sites of initial cleavage. The C-O bond of the ester is generally more stable than the C-Cl bond. Therefore, initial degradation is more likely to involve the cleavage of the C-Cl bond or fragmentation of the ester group.

The difference in thermal stability between the methyl and ethyl esters is likely to be less pronounced than their difference in hydrolytic stability. The additional methylene group in the ethyl ester provides an alternative site for radical initiation through C-H bond cleavage. However, the primary decomposition pathways for aromatic esters at elevated temperatures often involve the cleavage of the ester bond itself or reactions involving the aromatic ring. Aromatic esters, in general, begin to degrade at temperatures well above their melting points[2]. The specific onset of degradation for our target molecules would require experimental determination through techniques like Thermogravimetric Analysis (TGA).

Photostability: The Impact of Aromatic Chromophores

The presence of an aromatic ring in both molecules makes them potential chromophores, capable of absorbing ultraviolet (UV) radiation. This absorption of light can lead to photochemical degradation. The primary photodegradation pathway for aromatic esters can involve cleavage of the ester bond, reactions on the aromatic ring, or, in this case, potential cleavage of the carbon-chlorine bond[3][4].

The chloro and ethoxy substituents on the benzene ring can influence the photolytic stability. The chlorine atom, being an electron-withdrawing group, can potentially make the aromatic ring more susceptible to certain photochemical reactions. Conversely, the ethoxy group is electron-donating. The interplay of these substituents will affect the molecule's UV absorption profile and its subsequent photochemical reactivity.

Comparing the methyl and ethyl esters, the difference in their photostability is expected to be minimal, as the primary chromophore (the substituted benzene ring) is identical in both. The ester group itself is not the primary site of UV absorption in this wavelength region. Therefore, any differences in photodegradation rates are likely to be subtle and would need to be determined experimentally.

Experimental Protocols for Stability Assessment

To provide a framework for the empirical evaluation of the stability of these compounds, we present the following detailed experimental protocols for forced degradation studies. These protocols are designed to be self-validating and are based on established guidelines from the International Council for Harmonisation (ICH).

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of Ethyl and Mthis compound under acidic, basic, and neutral conditions.

Methodology:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both Ethyl and Mthis compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Reaction Setup:

    • Acidic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N hydrochloric acid to achieve a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Add a known volume of the stock solution to a solution of 0.1 N sodium hydroxide to achieve a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.

  • Incubation: Incubate all solutions in a constant temperature bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Preparation: Immediately neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from its primary degradation product, 3-chloro-4-ethoxybenzoic acid.

  • Data Analysis: Plot the natural logarithm of the remaining parent compound concentration against time. The slope of the resulting line will give the first-order rate constant (k) for hydrolysis. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Hydrolysis_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solutions (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 N NaOH, 60°C) Stock->Base Neutral Neutral Hydrolysis (Water, 60°C) Stock->Neutral Sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) Acid->Sampling Base->Sampling Neutral->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Calculate Rate Constant (k) and Half-life (t₁/₂) HPLC->Data

Caption: Workflow for Hydrolytic Stability Testing.

Protocol 2: Thermal Stability Assessment

Objective: To evaluate the thermal stability of Ethyl and Mthis compound in the solid state.

Methodology:

  • Sample Preparation: Place a known amount (e.g., 5-10 mg) of each compound in separate, loosely capped glass vials.

  • Incubation: Place the vials in a calibrated oven at a constant temperature (e.g., 80°C).

  • Time Points: Remove vials at predetermined time points (e.g., 1, 3, 7, and 14 days).

  • Sample Analysis:

    • Visual Inspection: Note any changes in physical appearance (e.g., color change, melting).

    • Purity Analysis: Dissolve the contents of each vial in a suitable solvent and analyze by HPLC to determine the percentage of the parent compound remaining.

    • TGA (Optional): For a more detailed analysis, perform Thermogravimetric Analysis on the initial samples to determine the onset of decomposition temperature.

  • Data Analysis: Plot the percentage of the parent compound remaining against time to assess the degradation profile.

Protocol 3: Photostability Assessment

Objective: To determine the susceptibility of Ethyl and Mthis compound to degradation upon exposure to UV and visible light.

Methodology:

  • Sample Preparation:

    • Solid State: Spread a thin layer of each compound on a petri dish.

    • Solution State: Prepare 100 µg/mL solutions of each compound in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Exposure:

    • Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both UV and visible light).

    • Simultaneously, expose a set of control samples wrapped in aluminum foil to the same temperature and humidity conditions but protected from light.

  • Exposure Duration: Expose the samples for a defined period (e.g., until a total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is achieved).

  • Sample Analysis:

    • Visual Inspection: Note any changes in the physical appearance of the solid samples or the color of the solutions.

    • Purity Analysis: Analyze both the exposed and control samples by HPLC to determine the percentage of degradation.

  • Data Analysis: Compare the purity of the exposed samples to the control samples to determine the extent of photodegradation.

Degradation Pathways and Mechanistic Insights

Understanding the potential degradation pathways is crucial for identifying and controlling impurities.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Potential Thermal Degradation cluster_photo Potential Photodegradation Ester_H Ethyl/Mthis compound Acid_H 3-chloro-4-ethoxybenzoic acid Ester_H->Acid_H H₂O / H⁺ or OH⁻ Alcohol_H Ethanol / Methanol Ester_H->Alcohol_H H₂O / H⁺ or OH⁻ Ester_T Ethyl/Mthis compound Fragments_T Radical Fragments Ester_T->Fragments_T Δ (Heat) Ester_P Ethyl/Mthis compound Excited_State [Excited State]* Ester_P->Excited_State hν (Light) Products_P Photoproducts (e.g., dehalogenation, rearrangement) Excited_State->Products_P

Caption: Potential Degradation Pathways.

Conclusion and Recommendations

The stability of chemical intermediates is a critical parameter in drug development and chemical synthesis. This guide has provided a comparative analysis of this compound and Mthis compound, focusing on their susceptibility to hydrolysis, thermal degradation, and photolysis.

Based on established chemical principles and available experimental data for analogous compounds, Mthis compound is expected to exhibit superior hydrolytic stability compared to its ethyl counterpart. This is a significant consideration for processes involving aqueous conditions or enzymatic environments.

The differences in thermal and photostability between the two esters are predicted to be less pronounced. However, empirical testing using the provided protocols is strongly recommended to confirm these theoretical assessments and to establish a comprehensive stability profile for each compound under specific process and storage conditions.

Ultimately, the choice between Ethyl and Mthis compound will depend on the specific requirements of the synthetic route, including reaction conditions, purification methods, and the desired shelf-life of the intermediate. By understanding the nuances of their stability, researchers can mitigate the risks of degradation, improve process control, and ensure the quality and consistency of their final products.

References

  • PubChem. Ethyl 3-chloro-4-methoxybenzoate. National Center for Biotechnology Information. [Link]

  • Guelpa, E., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(16), 4527. [Link]

  • Lima, L. M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 567-577. [Link]

  • PubChem. Ethyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Guo, W., & Iroh, J. O. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Journal of Polymer Research, 14(5), 401-409. [Link]

  • Chemistry Stack Exchange. Thermal decomposition of ester. [Link]

  • Pihlaja, K., & Kankaanperä, A. (1968). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Acta Chemica Scandinavica, 22, 3211-3222. [Link]

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207-220. [Link]

  • Semantic Scholar. Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. [Link]

  • Pihlaja, K., & Kankaanperä, A. (1968). Kinetic Study of Hydrolysis of Benzoates. Part XXVI. Variation of the Substituent Effect with Solvent in Alkaline Hydrolysis of. Acta Chemica Scandinavica, 22, 2431-2442. [Link]

  • PubChem. Methyl 3-chloro-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting Information for.... [Link]

  • Mortén, M., Hennum, M., & Bonge-Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1590-1597. [Link]

  • NIST/TRC Web Thermo Tables (WTT). ethyl benzoate. [Link]

  • Beilstein Journals. On the cause of low thermal stability of ethyl halodiazoacetates. [Link]

  • PubChem. Methyl 4-ethoxybenzoate. National Center for Biotechnology Information. [Link]

  • Chemical Synthesis Database. methyl 3-ethoxy-4-methoxybenzoate. [Link]

  • NIST WebBook. Methyl 3-methoxy-4-nitrobenzoate. [Link]

  • Wang, C., et al. (2019). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 7, 856. [Link]

  • R Discovery. Methyl Benzoates Research Articles - Page 1. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • RSC Publishing. DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters: synthesis of 2-alkyl ester substituted chromanones. [Link]

  • PubMed. Alpha-heteroarylation of esters, lactones, amides, and lactams by nucleophilic aromatic substitution. [Link]

  • OUCI. Visible light-mediated degradation of benzo(a)pyrene in smoked sausages by liposome-encapsulated hydrogenated TiO₂: insights into mechanisms and pathways. [Link]

  • Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

  • Journal of nanoporous system. Methyl orange dye pollutant photodegradation over visible light active titania extrudate mesoporous ordered material. [Link]

Sources

C13 NMR chemical shifts for Ethyl 3-chloro-4-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: C13 NMR Chemical Shifts for Ethyl 3-chloro-4-ethoxybenzoate

Executive Summary

This compound (CAS: 5537-70-2) is a critical pharmacophore intermediate, frequently employed in the synthesis of heterocycles and substituted benzamides. For drug development professionals, verifying the regiochemistry of the chlorine atom (C3 position) and the integrity of the ethyl ether moiety is paramount.

This guide provides a definitive structural analysis, contrasting the target compound with its non-chlorinated analog, Ethyl 4-ethoxybenzoate , to isolate the specific spectral "fingerprint" of the 3-chloro substituent. The data presented below synthesizes experimental precedents with calculated substituent chemical shift (SCS) additivity rules to provide a robust reference standard.

Structural Assignment & Chemical Shift Analysis

The 13C NMR spectrum of this compound is characterized by 11 distinct carbon environments . The assignments below are based on solution-phase data in CDCl₃ referenced to the solvent triplet at 77.16 ppm.

Table 1: Expected 13C NMR Chemical Shifts
Carbon LabelChemical EnvironmentExpected Shift (δ, ppm)DEPT-135 PhaseAssignment Logic (Mechanistic Insight)
C=O Carbonyl (Ester)165.5 – 166.0 QuaternaryTypical benzoate ester carbonyl; conjugation with the ring lowers the shift slightly compared to aliphatic esters.
C-4 Aromatic C-O (Ether)157.5 – 158.5 QuaternaryStrongly deshielded by the direct attachment of the ethoxy oxygen (Ipso effect).
C-1 Aromatic C-C=O122.5 – 123.5 QuaternaryShielded relative to benzene due to the electron-withdrawing ester group at the ipso position.
C-3 Aromatic C-Cl122.0 – 123.0 QuaternaryDiagnostic Peak. The Chlorine atom exerts a weak shielding/deshielding effect, but its quaternary nature distinguishes it from C-H carbons.
C-2 Aromatic C-H (Ortho to Cl)130.5 – 131.5 Positive (+)Deshielded by the ortho-chloro group and the meta-carbonyl effect. Located between Cl and Ester.
C-6 Aromatic C-H129.5 – 130.5 Positive (+)Standard benzoate ortho-proton environment, less affected by the Cl atom.
C-5 Aromatic C-H (Ortho to OEt)111.5 – 112.5 Positive (+)Shielded Region. Strong resonance donation from the 4-ethoxy group shields the ortho positions.
O-CH₂ Ether Methylene64.8 – 65.2 Negative (-)Significantly deshielded by the phenolic oxygen.
O-CH₂ Ester Methylene60.8 – 61.2 Negative (-)Typical ethyl ester methylene shift.
CH₃ Ether Methyl14.6 – 14.8 Positive (+)Terminal methyl of the ethoxy tail.
CH₃ Ester Methyl14.2 – 14.4 Positive (+)Terminal methyl of the ester tail.

Note on Ambiguity: The signals for C-1 and C-3 are often close in shift. definitive assignment requires HMBC (Heteronuclear Multiple Bond Correlation) , where C-3 will show correlations to the H-5 proton, while C-1 will correlate with H-2 and H-6.

Comparative Analysis: The "Chlorine Effect"

To validate the presence of the chlorine substituent, one must compare the spectrum against the precursor or analog, Ethyl 4-ethoxybenzoate . The introduction of chlorine at position 3 induces specific, predictable shifts (Substituent Chemical Shifts - SCS).

Table 2: Substituent Effects (Target vs. Analog)
Carbon PositionEthyl 4-ethoxybenzoate (Analog)This compound (Target)Δ Shift (ppm)Interpretation
C-3 (Meta) ~114.0 ppm (C-H)~122.5 ppm (C-Cl) +8.5 Primary Indicator. Transformation from C-H to C-Cl removes the proton and introduces the heavy halogen.
C-4 (Ipso) ~162.5 ppm~158.0 ppm -4.5 Ortho-Effect. The bulky chlorine atom twists the ethoxy group slightly out of plane or exerts an electronic shielding effect on the ipso carbon.
C-2 (Ortho) ~131.5 ppm~131.0 ppm -0.5Minimal change, but the splitting pattern in 1H NMR changes from doublet (d) to singlet/doublet (d) with small coupling constant.

Visualization: Structure & Assignment Strategy

The following diagram illustrates the carbon numbering scheme used in Table 1 and the logical flow for spectral assignment.

G cluster_0 Figure 1: Structural Assignment Workflow C4 C-4 ~158 C3 C-3 (Cl) ~122 C4->C3 Ortho C1 C-1 ~123 C3->C1 Meta CO C=O ~166 C1->CO Ipso Step1 Step 1: Identify Quaternary Carbons (C=O, C-4, C-3, C-1) Step2 Step 2: Distinguish C-O vs C-Cl (C-4 is most deshielded aromatic) Step1->Step2 DEPT-135 Filter Step3 Step 3: HMBC Correlation H-5 -> C-3 | H-2 -> C-1 Step2->Step3 2D Confirmation

Caption: Logical workflow for assigning quaternary carbons in substituted benzoates using 1D and 2D NMR techniques.

Experimental Protocol: Self-Validating Purity Assessment

To ensure reproducible data that meets regulatory standards (e.g., ICH Q2), follow this protocol. This method minimizes solvent effects and concentration-dependent shifts.

Reagents & Equipment
  • Solvent: Chloroform-d (CDCl₃), 99.8% D, with 0.03% v/v TMS.

    • Why? CDCl₃ prevents hydrogen bonding variations common with DMSO, ensuring sharp peaks for the ethoxy group.

  • Concentration: 30–50 mg of sample in 0.6 mL solvent.

    • Why? High concentration is required for adequate S/N ratio of quaternary carbons (C-3, C-4) within a standard 128-scan experiment.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds .

    • Critical: The quaternary carbons (C-Cl and C=O) have long T1 relaxation times. A short D1 will suppress these signals, making integration unreliable.

  • Spectral Width: 240 ppm (approx -10 to 230 ppm).

  • Scans (NS): Minimum 256 scans for clean baseline detection of minor impurities.

Workflow Diagram: Purity Check

Workflow Start Start: Crude/Purified Sample Prep Dissolve 40mg in 0.6mL CDCl3 (Filter if cloudy) Start->Prep Acquire Acquire 13C {1H} NMR (D1 = 3.0s, NS = 256) Prep->Acquire Check1 Check 160-170 ppm Region Acquire->Check1 Result1 Single Peak @ ~166 ppm (Pure Ester) Check1->Result1 Pass Result2 Double Peak? (Possible Acid Hydrolysis) Check1->Result2 Fail Check2 Check 110-130 ppm Region Result1->Check2 Result3 Match C-3/C-1 Pattern (Verifies Regiochem) Check2->Result3

Caption: Decision tree for validating sample purity and structure via 13C NMR.

References

  • National Institute of Standards and Technology (NIST). Ethyl 4-chlorobenzoate - 13C NMR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for substituent chemical shift additivity rules).
  • PubChem. Ethyl 3-chloro-4-methoxybenzoate (Analog Data).[1] CID 84588.[1] Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3-chloro-4-ethoxybenzoate

[1]

Executive Summary & Risk Profile

Ethyl 3-chloro-4-ethoxybenzoate (Likely CAS: 480439-11-0 or analog) is a halogenated aromatic ester commonly used as a pharmaceutical intermediate.[1] Unlike standard solvents, its risk profile is defined by its dual functionality: the ester linkage (lipophilic, skin-penetrating) and the chlorinated aromatic ring (potential for sensitization and persistence).

Critical Hazard Analysis:

  • Skin/Eye Irritation (H315/H319): The compound is an alkylating agent precursor. Contact can cause dermatitis or severe eye irritation.

  • Permeation Risk: As an aromatic ester, this compound can solvate and permeate standard disposable nitrile gloves faster than aqueous solutions.

  • Physical State: Typically encountered as a crystalline solid or viscous oil. If solid, dust inhalation (H335) is a primary vector of exposure during weighing.

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for impermeability. Standard lab PPE is often insufficient for halogenated esters during prolonged contact.

Body ZoneStandard PPEEnhanced PPE (High Risk/Spill)Scientific Rationale
Hand Protection Double Nitrile (Total 8-10 mil)Change frequency: Every 30 mins or immediately upon splash.[1]Silver Shield® (Laminate) or Viton® Required for spill cleanup or immersion.Why? Esters degrade nitrile rubber by swelling the polymer matrix. A single 4-mil glove may have a breakthrough time of <5 minutes for aromatic esters.[1] Double gloving creates a sacrificial outer layer.
Eye Protection ANSI Z87.1 Safety Glasses with side shields.Chemical Goggles (Indirect Vent) + Face Shield.Why? Crystalline dusts can bypass side shields. Liquids can splash.[2][3] Goggles provide a seal against vapors and particulates.[4]
Respiratory Fume Hood (Face velocity: 80-100 fpm).[1]N95/P100 Respirator (if hood unavailable).Why? Inhalation of halogenated dusts can cause respiratory sensitization. Engineering controls (hood) are superior to masks.
Body Cotton/Poly Lab Coat (Buttoned).Tyvek® Coveralls or Apron.Why? Standard coats absorb organic liquids. Tyvek provides a non-porous barrier against ester penetration.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a Self-Validating System : every step includes a check to ensure safety barriers are intact before proceeding.[1]

Phase A: Preparation & Weighing[1]
  • Engineering Check: Verify fume hood flow monitor is green/operational.

  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.

  • Weighing:

    • Never weigh this compound on an open bench.

    • Use a disposable anti-static weighing boat.

    • Technique: If the substance is a static-prone solid, use an ionizing bar to prevent "flying powder."[1]

Phase B: Reaction & Transfer[1]
  • Solvent Compatibility: When dissolving this compound, be aware that the resulting solution (often in DCM or Ethyl Acetate) will permeate gloves faster than the pure substance.[1]

  • The "Clean/Dirty" Hand Rule:

    • Non-Dominant Hand (Dirty): Handles the flask/spatula.

    • Dominant Hand (Clean): Touches the sash, notebook, or keyboard.

    • Validation: If you must touch a "clean" surface with a "dirty" hand, change the outer glove first.

Phase C: Decontamination & Disposal[1]
  • Spill Management:

    • Solid: Do not sweep (creates dust). Wet-wipe with an alcohol-dampened pad.[1]

    • Liquid: Absorb with vermiculite. Do not use standard paper towels as the primary barrier for large spills (rapid permeation).

  • Waste Segregation:

    • Dispose of as Halogenated Organic Waste . Do not mix with general aqueous waste or non-halogenated solvents (to prevent cross-reactivity and reduce disposal costs).

Visual Workflow: The Safety Logic Loop

The following diagram illustrates the decision-making process for handling this specific chemical class.

GStartStart: Handling this compoundRiskAssessRisk Assessment:Solid (Dust) or Liquid (Splash)?Start->RiskAssessSolidPathSolid/PowderRiskAssess->SolidPathLiquidPathLiquid/SolutionRiskAssess->LiquidPathHoodEngineering Control:Fume Hood REQUIREDSolidPath->HoodLiquidPath->HoodPPE_SolidPPE: Double Nitrile + N95 (if open)+ Lab CoatHood->PPE_SolidIf SolidPPE_LiquidPPE: Double Nitrile (Change <30m)+ Goggles + ApronHood->PPE_LiquidIf LiquidActionPerform Experiment(Clean/Dirty Hand Protocol)PPE_Solid->ActionPPE_Liquid->ActionSplashSplash/Contact Occurs?Action->SplashChangeGlovesSTOP: Doff Outer GloveWash Hands -> Re-GloveSplash->ChangeGlovesYESDisposalDisposal:Halogenated Waste StreamSplash->DisposalNO (End of Task)ChangeGloves->Action

Caption: Decision logic for PPE selection and incident response based on physical state and exposure risk.

References & Authority

The protocols above are derived from "read-across" toxicology principles for halogenated aromatic esters and standard laboratory safety guidelines.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Ansell Healthcare. (8th Edition). Chemical Resistance Guide: Permeation & Degradation Data. (Referenced for Ester/Nitrile incompatibility).[2][5]

  • PubChem. Compound Summary: this compound (and analogs).[1][6] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).

×

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Feasible Synthetic Routes

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Ethyl 3-chloro-4-ethoxybenzoate
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Ethyl 3-chloro-4-ethoxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.